molecular formula C8H8F3NO B1271447 (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 681260-50-4

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B1271447
CAS No.: 681260-50-4
M. Wt: 191.15 g/mol
InChI Key: PXDNFCWBWHATSU-UHFFFAOYSA-N
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Description

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDNFCWBWHATSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375029
Record name (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-50-4, 113265-44-4
Record name (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113265-44-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113265-44-4

This technical guide provides an in-depth overview of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, and its emerging role in targeting metabolic pathways.

Chemical and Physical Properties

This compound is a pyridine derivative recognized for its utility in medicinal chemistry. The trifluoromethyl group at the 6-position significantly enhances its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications.

PropertyValueReference
CAS Number 113265-44-4
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance White to off-white solid
Purity ≥95%

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are two common experimental protocols.

Method 1: Modified Hantzsch Pyridine Synthesis followed by Formylation and Reduction

This approach involves the construction of the pyridine ring, followed by the introduction of the hydroxymethyl group.

Experimental Protocol:

  • Pyridine Ring Formation: A mixture of ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate is refluxed in acetic acid to form the dihydropyridine intermediate.

  • Oxidation: The dihydropyridine intermediate is oxidized to the corresponding 2-methyl-6-(trifluoromethyl)pyridine using manganese dioxide (MnO₂).

  • Formylation: The resulting pyridine is subjected to a Friedel-Crafts formylation reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Reduction: The formyl group is then reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) to yield this compound. This final step typically achieves a yield of 55-60%.

  • Purification: The crude product is purified by column chromatography on silica gel, and the purity is verified by High-Performance Liquid Chromatography (HPLC).

Method 2: Synthesis from Halogenated Precursors

This method utilizes a commercially available halogenated pyridine derivative.

Experimental Protocol:

  • Starting Material: 2-chloro-6-(trifluoromethyl)pyridine is used as the starting material.

  • Fluorination: The chloro- group can be exchanged for a fluoro- group using a fluorinating agent such as potassium fluoride in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Hydroxymethylation: A hydroxymethyl group is introduced at the 3-position. This can be achieved through various methods, including lithiation followed by reaction with formaldehyde.

  • Reduction: If a formyl group is introduced first, a subsequent reduction step with a reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to obtain the final product.

  • Purification: The final compound is purified using column chromatography or recrystallization. Purity is confirmed by HPLC.

Spectroscopic Data

The identity and purity of this compound are confirmed by spectroscopic methods.

Spectroscopy Data
¹H NMR Spectral data would show characteristic peaks for the methyl protons, the methylene protons of the hydroxymethyl group, and the aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would be determined by the solvent used.
¹³C NMR The carbon spectrum would display distinct signals for the methyl carbon, the methylene carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the carbons of the pyridine ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

Note: Specific peak assignments and coupling constants are dependent on the NMR solvent and instrument parameters and should be determined on a case-by-case basis.

Biological Activity and Signaling Pathways

This compound has been identified as a precursor for the synthesis of inhibitors of Ghrelin O-acyltransferase (GOAT). GOAT is a crucial enzyme in the activation of ghrelin, a hormone that plays a significant role in appetite stimulation and energy homeostasis.

Ghrelin O-acyltransferase (GOAT) Signaling Pathway

The GOAT enzyme is responsible for the acylation of ghrelin, a post-translational modification that is essential for its biological activity. Acylated ghrelin then binds to the growth hormone secretagogue receptor (GHS-R1a), initiating downstream signaling cascades that regulate appetite and metabolism. By inhibiting GOAT, the activation of ghrelin is prevented, which can lead to reduced food intake and potentially offer a therapeutic strategy for metabolic disorders such as obesity.

GOAT_Signaling_Pathway cluster_precursor Ghrelin Precursor Processing cluster_activation Ghrelin Activation cluster_inhibition Inhibition cluster_signaling Downstream Signaling Proghrelin Proghrelin Ghrelin Unacylated Ghrelin Proghrelin->Ghrelin Proteolytic Cleavage GOAT GOAT Enzyme Acyl_Ghrelin Acylated Ghrelin (Active) Ghrelin->Acyl_Ghrelin Acylation GHSR1a GHS-R1a Receptor Acyl_Ghrelin->GHSR1a Binding Inhibitor This compound -derived Inhibitor Inhibitor->GOAT Inhibition Signaling Downstream Signaling (e.g., Appetite Stimulation) GHSR1a->Signaling Activation GOAT_Inhibition_Workflow Compound_Prep 1. Synthesize Inhibitor from this compound Assay_Setup 3. Set up Assay: - GOAT Enzyme - Ghrelin Substrate - Acyl-CoA - Test Inhibitor Compound_Prep->Assay_Setup Enzyme_Prep 2. Prepare GOAT Enzyme (e.g., from cell lysates) Enzyme_Prep->Assay_Setup Incubation 4. Incubate at 37°C Assay_Setup->Incubation Detection 5. Detect Acylated Ghrelin (e.g., by LC-MS or ELISA) Incubation->Detection Data_Analysis 6. Analyze Data and Determine IC50 Detection->Data_Analysis

An In-depth Technical Guide to the Physicochemical Properties of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group, imparts a desirable combination of properties for the development of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the hydroxymethyl group provides a versatile handle for further synthetic modifications.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and property determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published.

PropertyValueSource
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
CAS Number 113265-44-4[1]
Boiling Point 100-102 °C at 0.75 mmHg (for 6-(Trifluoromethyl)pyridine-3-methanol)[2]
Melting Point Data not available
Aqueous Solubility Sparingly soluble[3]
Solubility in Organic Solvents Soluble in ethanol and ether[3]
pKa Data not available
LogP Data not available

Synthesis and Purification

Synthesis

A common synthetic route to this compound involves a multi-step process starting from 3-picoline.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on established chemical transformations for similar pyridine derivatives.

Step 1: Vapor-Phase Chlorination and Fluorination of 3-Picoline

  • In a fluidized-bed reactor, 3-picoline undergoes chlorination at the methyl group followed by immediate fluorination using a metal fluoride catalyst (e.g., KF/Al₂O₃) at 180–220 °C to yield 3-(trifluoromethyl)pyridine.[1]

  • The resulting 3-(trifluoromethyl)pyridine is then subjected to nuclear chlorination in the gas phase at 300–350 °C to introduce chlorine atoms at the 2- and 5-positions, yielding 2,5-dichloro-3-(trifluoromethyl)pyridine as the primary product.[1]

Step 2: Introduction of the Methyl Group

  • The 2-chloro-5-(trifluoromethyl)pyridine intermediate is then subjected to a cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate methylating agent (e.g., trimethylboroxine with a palladium catalyst) to introduce the methyl group at the 2-position.

Step 3: Hydroxymethylation

  • The resulting 2-methyl-6-(trifluoromethyl)pyridine is then hydroxymethylated at the 3-position. This can be achieved through formylation followed by reduction.

  • Formylation can be performed using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • The resulting aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

Purification

Purification of the crude this compound is typically achieved through column chromatography followed by recrystallization.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[4][5]

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.[5][6] Collect fractions and monitor by thin-layer chromatography (TLC).

  • Fraction Combination and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[6]

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of dichloromethane and hexane.[7]

  • Dissolution: Dissolve the partially purified solid in the minimum amount of the hot recrystallization solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the hot solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Experimental Determination of Physicochemical Properties

pKa Determination by NMR Spectroscopy

The pKa of a pyridine derivative can be determined by monitoring the chemical shifts of its protons as a function of pH.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in D₂O.

  • pH Adjustment: Adjust the pD of the solution over a range of values (e.g., from highly acidic to highly basic) using small additions of DCl and NaOD.

  • NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at each pD value.[8]

  • Data Analysis: Plot the chemical shift of a proton on the pyridine ring that shows a significant change upon protonation against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[9]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Experimental Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.[10]

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[11]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.

  • LogP Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water]).

Biological Activity and Signaling Pathway

This compound has been investigated for its potential anticancer properties, which are linked to its ability to inhibit the enzyme Ghrelin O-acyltransferase (GOAT).[1] GOAT is responsible for the acylation of ghrelin, a key hormone in appetite regulation and energy metabolism.[12] Acylated ghrelin is the active form that binds to the growth hormone secretagogue receptor 1a (GHS-R1a).[12][13] By inhibiting GOAT, this compound can modulate ghrelin signaling, which has implications for cancer cell proliferation, particularly in obesity-related cancers.[1]

GOAT-Mediated Ghrelin Acylation Pathway

The following diagram illustrates the enzymatic acylation of proghrelin by GOAT.

GOAT_Acylation Proghrelin Proghrelin GOAT GOAT (Ghrelin O-acyltransferase) Proghrelin->GOAT Acylated_Ghrelin Acylated Ghrelin (Active) GOAT->Acylated_Ghrelin CoA Coenzyme A GOAT->CoA Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT

Caption: Enzymatic acylation of proghrelin by GOAT to produce active ghrelin.

Inhibition of GOAT by this compound

Small molecule inhibitors like this compound can block the activity of GOAT, preventing the acylation of ghrelin and thereby inhibiting its biological effects.

GOAT_Inhibition Inhibitor (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol GOAT GOAT Inhibitor->GOAT No_Acylation No Ghrelin Acylation GOAT->No_Acylation Proghrelin Proghrelin Proghrelin->GOAT

Caption: Inhibition of GOAT by this compound.

References

Elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry. This document outlines the key molecular characteristics, probable spectroscopic signatures, and general methodologies for the synthesis and purification of this compound. While specific experimental data for this exact molecule is not widely available in public literature, this guide consolidates information from analogous structures and predictive models to serve as a valuable resource for researchers. The guide also explores its potential biological context as an inhibitor of Ghrelin O-acyltransferase (GOAT), a target for metabolic diseases.

Introduction

This compound (CAS No. 113265-44-4) is a pyridine derivative featuring a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] The unique substitution pattern of this molecule, particularly the presence of the trifluoromethyl group, imparts desirable properties for drug development, such as enhanced metabolic stability and binding affinity.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications.[1] This compound has been investigated for its potential anticancer and antiviral properties.[1]

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H8F3NOPubChem
Molecular Weight 191.15 g/mol PubChem
CAS Number 113265-44-4[1]
Canonical SMILES CC1=C(C=CC(=N1)C(F)(F)F)COPubChem
InChI Key PXDNFCWBWHATSU-UHFFFAOYSA-NPubChem

Structural Diagram:

G start 2-Methyl-6-(trifluoromethyl)nicotinic acid ester Methyl 2-methyl-6-(trifluoromethyl)nicotinate start->ester MeOH, H₂SO₄ (cat.), Reflux alcohol This compound ester->alcohol NaBH₄, THF/MeOH, 0°C to RT purification Purification alcohol->purification Column Chromatography final_product Pure Product purification->final_product GOAT_Signaling_Pathway cluster_0 Cell cluster_1 Target Cell Proghrelin Proghrelin GOAT GOAT Enzyme Proghrelin->GOAT Acyl_CoA Acyl-CoA Acyl_CoA->GOAT Acylated_Ghrelin Acylated Ghrelin (Active) GOAT->Acylated_Ghrelin Acylation GHSR1a GHS-R1a Receptor Acylated_Ghrelin->GHSR1a Binding Signaling Downstream Signaling (e.g., Appetite Stimulation) GHSR1a->Signaling Activation Inhibitor This compound Inhibitor->GOAT Inhibition

References

Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology focuses on a two-step process commencing with the esterification of 2-Methyl-6-(trifluoromethyl)nicotinic acid, followed by the selective reduction of the resulting ester. This guide includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate understanding and practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step reaction sequence starting from 2-Methyl-6-(trifluoromethyl)nicotinic acid. The initial step involves a Fischer esterification to produce methyl 2-methyl-6-(trifluoromethyl)nicotinate. The subsequent and final step is the reduction of this methyl ester to the target primary alcohol. This pathway is favored for its straightforward nature and the use of readily available reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductReported Yield
1Fischer Esterification2-Methyl-6-(trifluoromethyl)nicotinic acidMethanol, Sulfuric AcidMethyl 2-methyl-6-(trifluoromethyl)nicotinate~75% (estimated)
2Ester ReductionMethyl 2-methyl-6-(trifluoromethyl)nicotinateSodium Borohydride, MethanolThis compoundHigh (specific yield not reported, but analogous reactions proceed in high yield)

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate (Fischer Esterification)

This protocol is adapted from the general procedure for Fischer esterification of nicotinic acid derivatives.

Materials:

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol (15-20 mL per gram of acid).

  • With stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then concentrate the solvent using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Ensure the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude methyl 2-methyl-6-(trifluoromethyl)nicotinate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Ester Reduction)

This protocol utilizes a sodium borohydride/methanol system, which is a milder and safer alternative to lithium aluminum hydride for the reduction of nicotinic acid esters.

Materials:

  • Methyl 2-methyl-6-(trifluoromethyl)nicotinate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF) (optional, for reflux)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. For enhanced reactivity, the reaction can be conducted in refluxing THF.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (a significant excess, e.g., 10-20 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.[1]

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the general experimental workflow for each step.

Synthesis_Pathway A 2-Methyl-6-(trifluoromethyl)nicotinic acid B Methyl 2-methyl-6-(trifluoromethyl)nicotinate A->B  CH3OH, H2SO4 (cat.)  Reflux C This compound B->C  NaBH4, CH3OH

Caption: Overall synthetic pathway for this compound.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Work-up Suspend Acid in Methanol Suspend Acid in Methanol Add H2SO4 Catalyst Add H2SO4 Catalyst Suspend Acid in Methanol->Add H2SO4 Catalyst Reflux (17h) Reflux (17h) Add H2SO4 Catalyst->Reflux (17h) Cool to RT Cool to RT Reflux (17h)->Cool to RT Concentrate Concentrate Cool to RT->Concentrate Neutralize (NaHCO3) Neutralize (NaHCO3) Concentrate->Neutralize (NaHCO3) Extract (EtOAc) Extract (EtOAc) Neutralize (NaHCO3)->Extract (EtOAc) Wash & Dry Wash & Dry Extract (EtOAc)->Wash & Dry Evaporate Solvent Evaporate Solvent Wash & Dry->Evaporate Solvent Crude Ester Crude Ester Evaporate Solvent->Crude Ester

Caption: Experimental workflow for the Fischer esterification step.

Reduction_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Dissolve Ester in Methanol Dissolve Ester in Methanol Cool (Ice Bath) Cool (Ice Bath) Dissolve Ester in Methanol->Cool (Ice Bath) Add NaBH4 Add NaBH4 Cool (Ice Bath)->Add NaBH4 Stir at RT Stir at RT Add NaBH4->Stir at RT Quench (Water) Quench (Water) Stir at RT->Quench (Water) Concentrate Concentrate Quench (Water)->Concentrate Extract (EtOAc) Extract (EtOAc) Concentrate->Extract (EtOAc) Wash & Dry Wash & Dry Extract (EtOAc)->Wash & Dry Evaporate Solvent Evaporate Solvent Wash & Dry->Evaporate Solvent Column Chromatography Column Chromatography Evaporate Solvent->Column Chromatography Pure Alcohol Pure Alcohol Column Chromatography->Pure Alcohol

Caption: Experimental workflow for the ester reduction step.

References

starting materials for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the hydroxymethyl group offers a versatile point for further chemical modifications.

Introduction

This compound is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex, biologically active molecules. This guide outlines plausible synthetic pathways, starting from readily available materials, and provides detailed experimental considerations based on established chemical literature.

Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The most direct route involves the reduction of the corresponding carboxylic acid or its ester derivative. An alternative pathway proceeds through the reduction of the corresponding aldehyde.

Pathway A: From 2-Methyl-6-(trifluoromethyl)nicotinic Acid or its Ester

This is a common and reliable method for the synthesis of the target alcohol. The synthesis can be broken down into two key stages:

  • Formation of the core intermediate : Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid or its methyl ester.

  • Reduction to the alcohol : Conversion of the carboxylic acid or ester to this compound.

The overall proposed synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Esterification cluster_2 Trifluoromethylation cluster_3 Reduction 2-Methyl-6-iodonicotinic_acid 2-Methyl-6-iodonicotinic acid Methyl_2-methyl-6-iodonicotinate Methyl 2-methyl-6-iodonicotinate 2-Methyl-6-iodonicotinic_acid->Methyl_2-methyl-6-iodonicotinate Methanol, Acid catalyst Methyl_2-methyl-6-(trifluoromethyl)nicotinate Methyl 2-methyl-6-(trifluoromethyl)nicotinate Methyl_2-methyl-6-iodonicotinate->Methyl_2-methyl-6-(trifluoromethyl)nicotinate MCDFA, CuI, KF Target_Molecule This compound Methyl_2-methyl-6-(trifluoromethyl)nicotinate->Target_Molecule LiAlH4, THF

Figure 1: Proposed synthetic workflow for this compound.
Pathway B: From 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

An alternative route involves the reduction of 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde. This aldehyde is a known compound and its reduction to the corresponding alcohol is a straightforward transformation.

Alternative_Pathway Aldehyde 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde Alcohol This compound Aldehyde->Alcohol Reducing Agent (e.g., NaBH4)

Figure 2: Alternative synthetic route via aldehyde reduction.

Experimental Protocols

Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate (Proposed)

This protocol is based on a reported kilogram-scale synthesis of a structurally related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[1]

Starting Material: Methyl 2-methyl-6-iodonicotinate.

Reagents and Solvents:

  • Methyl chlorodifluoroacetate (MCDFA)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add methyl 2-methyl-6-iodonicotinate, copper(I) iodide, and potassium fluoride in N-methyl-2-pyrrolidone.

  • Heat the mixture to 120°C.

  • Gradually add methyl chlorodifluoroacetate to the reaction mixture.

  • Maintain the reaction at 120°C and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield methyl 2-methyl-6-(trifluoromethyl)nicotinate.

Synthesis of this compound

This procedure details the reduction of the ester to the target alcohol using lithium aluminum hydride (LiAlH₄).

Starting Material: Methyl 2-methyl-6-(trifluoromethyl)nicotinate.

Reagents and Solvents:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous tetrahydrofuran under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 2-methyl-6-(trifluoromethyl)nicotinate in anhydrous tetrahydrofuran and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with tetrahydrofuran.

  • Dry the filtrate with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are estimates based on analogous reactions and may vary.

Reaction StepStarting MaterialKey ReagentsProductExpected Yield (%)
Trifluoromethylation Methyl 2-methyl-6-iodonicotinateMCDFA, CuI, KFMethyl 2-methyl-6-(trifluoromethyl)nicotinate60-80
Reduction Methyl 2-methyl-6-(trifluoromethyl)nicotinateLiAlH₄, THFThis compound85-95

Mechanism of Key Reactions

Trifluoromethylation (Proposed)

The copper-mediated trifluoromethylation of an aryl iodide with methyl chlorodifluoroacetate is a complex process believed to involve the formation of a trifluoromethylcopper species. This species then undergoes reductive elimination with the aryl iodide to form the carbon-trifluoromethyl bond.

Reduction of Ester with LiAlH₄

The reduction of an ester to a primary alcohol with lithium aluminum hydride proceeds in two main stages.[2][3][4] First, the hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form the primary alcohol upon acidic or aqueous workup.

Reduction_Mechanism Ester R-CO-OR' Aldehyde R-CHO Ester->Aldehyde 1. LiAlH4 2. Elimination of OR' Alcohol R-CH2OH Aldehyde->Alcohol LiAlH4

Figure 3: Simplified mechanism of ester reduction with LiAlH₄.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere.

  • Methyl chlorodifluoroacetate (MCDFA) is a volatile and potentially toxic liquid. It should be handled in a well-ventilated fume hood.

  • Copper(I) iodide (CuI) is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

  • N-Methyl-2-pyrrolidone (NMP) is a reproductive toxin. Handle with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. Given the limited availability of public, experimentally verified NMR data for this specific molecule, this guide presents a predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Additionally, a comprehensive experimental protocol for acquiring high-quality NMR spectra is outlined, along with visualizations to aid in understanding the experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.85 - 8.05d~8.0
H-57.40 - 7.60d~8.0
-CH₂OH4.70 - 4.90s-
-CH₃2.55 - 2.75s-
-OHVariable (broad s)s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3135 - 139
C-4133 - 137
C-5118 - 122
C-6147 - 151 (q, J ≈ 35 Hz)
-CF₃122 - 126 (q, J ≈ 275 Hz)
-CH₂OH60 - 64
-CH₃22 - 26

Experimental Protocols

This section details a standard methodology for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be used to facilitate dissolution if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it with the sample's identification.

II. NMR Spectrometer Setup and Data Acquisition

The following are general starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[1]

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, which will be indicated by sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay is needed for quaternary carbons).

    • Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Temperature: 298 K.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

Molecular Structure

G Structure of this compound cluster_pyridine Structure of this compound C2 C C3 C C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 CH2OH CH₂OH C3->CH2OH C5 C C4->C5 C6 C C5->C6 N1 N C6->N1 CF3 CF₃ C6->CF3 N1->C2

Caption: Molecular structure of the target compound.

NMR Experimental Workflow

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectra phase_base->calibrate integrate Integrate ¹H Spectrum calibrate->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: A flowchart of the NMR experimental process.

References

A Technical Guide to the Spectroscopic Characterization of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a methyl group, a trifluoromethyl group, and a hydroxymethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of complex bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a reactive handle for further chemical modifications.[1] Accurate spectroscopic characterization is crucial to confirm the identity, purity, and structure of this compound in any research and development setting.

This technical guide outlines the expected spectroscopic profile of this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and workflow diagrams are provided to assist researchers in obtaining and interpreting the spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine-H (at C4)7.5 - 7.8Doublet (d)8 - 9
Pyridine-H (at C5)7.2 - 7.5Doublet (d)8 - 9
-CH₂OH (methylene)4.6 - 4.8Singlet (s) or Doublet (d)If coupled to OH, ~5-7
-CH₃ (methyl)2.5 - 2.7Singlet (s)N/A
-OH (hydroxyl)Variable (2.0 - 5.0)Singlet (s) or Triplet (t)If coupled to CH₂, ~5-7

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It may appear as a broad singlet and its coupling to the adjacent methylene protons may not always be observed.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Shimming, etc.) transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration analysis Structural Analysis integration->analysis

Figure 1. General workflow for ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, one for each carbon atom in the molecule. The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=N (Pyridine C2)155 - 160
C-CF₃ (Pyridine C6)145 - 150 (quartet, JC-F ≈ 30-40 Hz)
C-CH₂OH (Pyridine C3)135 - 140
C-H (Pyridine C4)130 - 135
C-H (Pyridine C5)118 - 122
-CF₃120 - 125 (quartet, JC-F ≈ 270-280 Hz)
-CH₂OH60 - 65
-CH₃20 - 25
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ proton decoupling to simplify the spectrum.

    • Set a wider spectral width (e.g., 0-220 ppm).

  • Data Acquisition: A larger number of scans and a longer acquisition time are typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to ¹H NMR, including Fourier transformation, phasing, and calibration.

experimental_workflow_C13 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Prepare concentrated sample in solvent transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Proton Decoupling) transfer->instrument_setup acquire_fid Acquire FID (Longer Acquisition) instrument_setup->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration analysis Carbon Skeleton Analysis calibration->analysis

Figure 2. General workflow for ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound (molecular weight: 191.15 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 191. Common fragmentation pathways for alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a likely fragmentation pathway.

m/z Possible Fragment Interpretation
191[C₈H₈F₃NO]⁺Molecular Ion ([M]⁺)
190[C₈H₇F₃NO]⁺Loss of H radical from the hydroxyl group
174[C₈H₇F₃N]⁺Loss of OH radical
173[C₈H₆F₃N]⁺Loss of H₂O
162[C₇H₅F₃N]⁺Alpha-cleavage with loss of CH₂OH
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and often results in extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS that typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

experimental_workflow_MS cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Interpretation sample_intro Direct Infusion or Chromatography (LC/GC) ionization Ionization (e.g., ESI, EI) sample_intro->ionization mass_analyzer Mass Separation (m/z) ionization->mass_analyzer detection Detection mass_analyzer->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum mw_determination Molecular Weight Determination mass_spectrum->mw_determination fragmentation_analysis Fragmentation Pattern Analysis mw_determination->fragmentation_analysis

Figure 3. General workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-F bonds.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 3600O-H stretch (alcohol)Strong, Broad
2850 - 3000C-H stretch (sp³ C-H)Medium
1550 - 1620C=N and C=C stretch (pyridine ring)Medium to Strong
1000 - 1350C-F stretch (trifluoromethyl)Strong
1000 - 1200C-O stretch (alcohol)Medium to Strong
  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For Attenuated Total Reflectance (ATR) FTIR, the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

experimental_workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample_prep Prepare Sample (Neat, Film, or KBr Pellet) background_scan Record Background Spectrum sample_prep->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan generate_spectrum Generate IR Spectrum sample_scan->generate_spectrum peak_analysis Identify Characteristic Absorption Bands generate_spectrum->peak_analysis functional_group_id Functional Group Identification peak_analysis->functional_group_id

References

commercial suppliers of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group, provides a unique combination of properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules, while the hydroxymethyl group offers a versatile point for synthetic modification.[1][2] This compound has been investigated for various therapeutic applications, including its potential as an anticancer agent.[1]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

  • Shanghai Sinch Parmaceuticals Tech. Co. Ltd.[3]

  • Xi'an NewProChem Co.,Ltd.[3]

  • Changzhou Hopschain Chemical Co.,Ltd.[3]

  • Changzhou AniKare Pharmatech Co., Ltd.[3]

  • Benchchem[1]

  • American Elements[4]

  • TCI Chemicals[5]

It is important to note that this compound is typically supplied for "Research Use Only" and is not intended for human or veterinary use.[1] Purity levels are generally guaranteed to be 95% or higher, and analytical data such as NMR and HPLC spectra are often available from the supplier to confirm identity and quality.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 113265-44-4[1][3]
Molecular Formula C8H8F3NO[1]
Molecular Weight 191.15 g/mol [1]
Appearance Light yellow liquid[6]
Melting Point -7 °C / 19.4 °F[6]
Boiling Point 259 °C / 498.2 °F @ 760 mmHg[6]
Flash Point 149 °C / 300.2 °F[6]
Specific Gravity 1.124[6]
Vapor Density 3.8[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. One notable method is a modified Hantzsch pyridine synthesis.

Modified Hantzsch Pyridine Synthesis

This approach constructs the pyridine ring de novo.

  • Reaction: A one-pot reaction combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate.

  • Conditions: The mixture is refluxed in acetic acid.

  • Intermediate: This forms a dihydropyridine intermediate.

  • Oxidation: The intermediate is oxidized to the aromatic pyridine system using manganese dioxide (MnO₂).

  • Hydroxymethylation: The resulting 2-methyl-6-(trifluoromethyl)pyridine undergoes Friedel-Crafts formylation (POCl₃/DMF) followed by reduction with sodium borohydride (NaBH₄).

  • Yield: This method can achieve a 55–60% yield.[1]

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group provides a versatile handle for further synthetic modifications.

  • Objective: To create a bromomethyl intermediate useful for coupling reactions.[1]

  • Reagents/Conditions: The compound is treated with 48% aqueous hydrobromic acid (HBr) at 135°C for 24 hours.

  • Product: 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

  • Yield: 71%.[1]

  • Objective: To form the corresponding aldehyde or carboxylic acid.[1]

  • Note: Specific reagents and conditions for this reaction were not detailed in the provided search results.

  • Objective: To reduce the hydroxymethyl group to a methyl group.[1]

  • Note: Specific reagents and conditions for this reaction were not detailed in the provided search results.

Applications in Research and Drug Development

This compound is a valuable building block in the design and synthesis of novel pharmaceutical compounds. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[2][7]

  • Improved Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block metabolic hotspots, increasing the half-life of a drug.[2]

  • Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][2]

  • Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets through hydrogen bonding and electrostatic interactions.[2]

Research has shown that this compound exhibits anticancer properties.[1] One study highlighted its ability to inhibit Ghrelin O-acyltransferase (GOAT), suggesting potential applications in treating obesity-related cancers by reducing cell proliferation associated with metabolic disorders.[1]

Safety Information

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Handling: Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be kept in a dry, cool environment.[6]

  • Incompatible Materials: Acids, strong oxidizing agents, and acid chlorides.[6]

  • First Aid:

    • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[6]

    • Skin Contact: Wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

    • Ingestion: Call a poison center or doctor if you feel unwell.[6]

Visualizations

Synthesis_and_Reactions A Ethyl trifluoroacetoacetate + Ammonium acetate + Methyl acetoacetate B Dihydropyridine Intermediate A->B Hantzsch Synthesis (Acetic Acid, Reflux) C 2-Methyl-6-(trifluoromethyl)pyridine B->C Oxidation (MnO₂) D This compound C->D 1. Formylation (POCl₃/DMF) 2. Reduction (NaBH₄) E 3-(Bromomethyl)-2-methyl-6- (trifluoromethyl)pyridine D->E Bromination (48% aq. HBr, 135°C) F Corresponding Aldehyde or Carboxylic Acid D->F Oxidation G 2,3-Dimethyl-6- (trifluoromethyl)pyridine D->G Reduction

Caption: Synthetic pathway and subsequent reactions of this compound.

Drug_Development_Logic cluster_0 Compound Properties cluster_1 Physicochemical Effects cluster_2 Biological Outcomes A This compound B Trifluoromethyl Group A->B C Hydroxymethyl Group A->C D Enhanced Lipophilicity B->D E Improved Metabolic Stability B->E F Increased Binding Affinity B->F G Versatile Synthetic Handle C->G H Improved Pharmacokinetics D->H E->H I Enhanced Potency F->I J Synthesis of Novel Analogs G->J K Therapeutic Applications (e.g., Anticancer) H->K I->K J->K

Caption: Role of this compound in drug development.

References

safety and handling of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for this compound and structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound (CAS 113265-44-4) was not publicly available at the time of writing. All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Chemical Identification and Properties

This compound is a heterocyclic building block primarily utilized in research and development, particularly within medicinal chemistry and drug discovery.[1] Its structure, featuring a trifluoromethyl group, a methyl group, and a hydroxymethyl group on a pyridine ring, makes it a versatile intermediate for synthesizing more complex, bioactive molecules.[1] The trifluoromethyl group is often used to enhance metabolic stability, lipophilicity, and binding affinity of potential pharmaceutical compounds.[1]

IdentifierValueReference
Chemical Name This compound[1]
CAS Number 113265-44-4[1][2]
Molecular Formula C₈H₈F₃NO[1]
Purity Typically supplied at ≥95% for research use[1]

Safety and Hazard Information

No specific GHS classification is available for this compound. The following data is for the structurally similar compound 6-(Trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7) , which lacks the methyl group at the 2-position. These hazards should be considered relevant until specific data for the target compound becomes available.[3]

GHS Classification Summary for 6-(Trifluoromethyl)pyridine-3-methanol [3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage1H318: Causes serious eye damage
Specific Target Organ Toxicity3H335: May cause respiratory irritation
GHS ElementDetailsReference
Signal Word Danger[3]
Hazard Pictograms GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]
Precautionary Statements P261, P264, P280, P301+P310, P302+P352, P305+P351+P338[3]

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

3.1 Engineering Controls

  • Work should be conducted in a well-ventilated chemical fume hood.[5]

  • Emergency eyewash stations and safety showers must be readily accessible.

3.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Handle with chemically resistant gloves (e.g., nitrile or butyl rubber) inspected prior to use. Dispose of contaminated gloves properly.[5]

  • Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.[5]

3.3 Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Biological Activity and Mechanism of Action

This compound has been investigated for several therapeutic applications, including anticancer effects.[1] Its primary known mechanism of action is the inhibition of Ghrelin O-acyltransferase (GOAT) .[1]

4.1 The GOAT Signaling Pathway Ghrelin is a peptide hormone, often called the "hunger hormone," that plays a crucial role in regulating appetite and energy metabolism.[6] For ghrelin to become biologically active, it must undergo a unique post-translational modification catalyzed by the enzyme GOAT.[7] GOAT attaches an eight-carbon fatty acid (octanoate) to the serine-3 residue of the ghrelin peptide.[6] This acylated ghrelin can then bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), initiating downstream signaling pathways that stimulate hunger and modulate metabolism.[7][8]

4.2 Inhibition by this compound As an inhibitor of GOAT, the compound prevents the acylation of ghrelin.[1] This reduces the amount of active, acylated ghrelin, thereby downregulating the signaling cascade. This mechanism is of interest for treating conditions like obesity-related cancers by reducing cell proliferation associated with metabolic disorders.[1] The trifluoromethyl group enhances the compound's lipophilicity, allowing it to more easily penetrate cell membranes to reach the intracellular GOAT enzyme.[1]

GOAT_Inhibition_Pathway cluster_0 Standard Ghrelin Activation Pathway cluster_1 Inhibitory Action ProGhrelin Pro-Ghrelin GOAT GOAT Enzyme ProGhrelin->GOAT Substrate AcylGhrelin Acylated Ghrelin (Active) GOAT->AcylGhrelin Acylates GHSR1a GHS-R1a Receptor AcylGhrelin->GHSR1a Binds & Activates Signal Downstream Signaling (e.g., Hunger Signal) GHSR1a->Signal Inhibitor (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol Inhibitor->GOAT Inhibits

Mechanism of GOAT Inhibition.

Experimental Protocols

Detailed experimental protocols for toxicological or handling studies of this specific compound are not publicly available. However, based on its known biological activity as a GOAT inhibitor, a representative protocol for an in vitro GOAT activity assay is described below.

5.1 Objective To determine the inhibitory potential (e.g., IC₅₀) of this compound on the enzymatic activity of GOAT.

5.2 Materials

  • Membrane fractions from Sf9 insect cells expressing recombinant GOAT.[9]

  • Recombinant proghrelin peptide (substrate).[9]

  • [³H]-octanoyl-CoA (radiolabeled acyl donor).[9]

  • This compound (test inhibitor).

  • Assay buffer (e.g., HEPES buffer).

  • Scintillation fluid and counter.

  • Nickel-coated plates (if using His-tagged proghrelin).

5.3 General Procedure

  • Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Mixture: In a microplate, combine the GOAT-containing cell membranes, proghrelin substrate, and the test inhibitor at various concentrations.

  • Initiation: Start the enzymatic reaction by adding [³H]-octanoyl-CoA to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for the enzymatic reaction.[9]

  • Termination & Separation: Stop the reaction. Separate the radiolabeled acylated proghrelin from the unreacted [³H]-octanoyl-CoA. This can be achieved by capturing His-tagged proghrelin on nickel-coated plates and washing away the unbound components.[9]

  • Quantification: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter. The signal is directly proportional to GOAT activity.

  • Data Analysis: Plot the measured GOAT activity against the concentration of the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce GOAT activity by 50%.

GOAT_Assay_Workflow cluster_workflow In Vitro GOAT Inhibition Assay Workflow prep 1. Prepare Reagents (GOAT membranes, Proghrelin, Inhibitor dilutions, [3H]-octanoyl-CoA) mix 2. Combine GOAT, Proghrelin, & Inhibitor in Assay Plate prep->mix initiate 3. Initiate Reaction (Add [3H]-octanoyl-CoA) mix->initiate incubate 4. Incubate at 37°C initiate->incubate separate 5. Stop Reaction & Separate (e.g., Nickel Plate Capture) incubate->separate quantify 6. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 7. Data Analysis (Calculate IC50) quantify->analyze

Workflow for a GOAT Inhibition Assay.

First Aid Measures

The following first aid measures are based on general procedures for hazardous chemicals and should be implemented immediately.[5] Seek medical attention in all cases of exposure.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Disposal Considerations

Dispose of this chemical and its container through a licensed professional waste disposal service.[5] Do not allow the product to enter drains. Adhere to all local, state, and federal environmental regulations.

References

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a powerful and widely utilized strategy in modern medicinal chemistry and agrochemical design. This technical guide provides an in-depth analysis of the multifaceted roles of the CF₃ group in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of pyridine derivatives. Through a comprehensive review of current literature, this document details the profound impact of trifluoromethylation on lipophilicity, metabolic stability, and target binding affinity. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological and chemical processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and crop protection agents.

Introduction: The "Super-Methyl" Group

The trifluoromethyl group is often referred to as a "super-methyl" group due to its similar size but vastly different electronic properties compared to a methyl group.[1] Its introduction into a pyridine ring can dramatically alter a molecule's characteristics, often leading to significant improvements in efficacy and pharmacokinetics.[1] The unique combination of high electronegativity, strong electron-withdrawing nature, and lipophilicity makes the CF₃ group an invaluable tool for fine-tuning the properties of bioactive molecules.[2]

Physicochemical Properties Modulation

The introduction of a CF₃ group to a pyridine ring has a profound impact on its fundamental physicochemical properties, which in turn influences its behavior in biological systems.

Lipophilicity

The trifluoromethyl group significantly increases the lipophilicity of a molecule, as evidenced by a higher logarithm of the partition coefficient (logP).[3] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to better absorption and distribution.[1]

CompoundlogP (Predicted)pKa (Conjugate Acid)
2-Methylpyridine1.25[3]5.94[4]
2-Trifluoromethylpyridine~2.0 - 2.5 (estimated based on increased lipophilicity)Lower than 2-Methylpyridine (due to electron-withdrawing nature)

Table 1: Comparison of predicted logP and pKa values for 2-Methylpyridine and 2-Trifluoromethylpyridine.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][5] This increased metabolic stability often leads to a longer half-life of the drug in the body, requiring less frequent dosing.[5]

ParameterMethyl-Substituted PyridineTrifluoromethyl-Substituted Pyridine
Primary Metabolic Pathway Oxidation of the methyl groupRing hydroxylation
Number of Metabolites Generally higherSignificantly reduced
Half-life (t½) in vitro ShorterLonger
Intrinsic Clearance (CLᵢₙₜ) HigherLower

Table 2: Expected outcomes on metabolic stability when replacing a metabolically labile methyl group with a trifluoromethyl group on a pyridine ring.[6]

Electronic Effects and pKa

The strong electron-withdrawing nature of the CF₃ group significantly alters the electron density of the pyridine ring.[1] This electronic modulation lowers the pKa of the pyridine nitrogen, making it less basic.[4] This change in basicity can influence a molecule's solubility, crystal packing, and its ability to form hydrogen bonds with its biological target.

Impact on Biological Activity

The trifluoromethyl group can significantly enhance the biological activity of pyridine derivatives through several mechanisms.

Target Binding and Potency

The electronic and steric properties of the CF₃ group can lead to improved binding affinity and selectivity for the target protein.[2] For instance, in the development of PI3K inhibitors, the inclusion of a CF₃ group on the pyridine ring has been shown to increase potency. A notable example is Alpelisib, a PI3Kα inhibitor, which features a trifluoromethylpyridine moiety.[6][7]

CompoundTargetIC₅₀ (nM)
Alpelisib (with CF₃-pyridine) PI3Kα~5
Analog (with CH₃-pyridine) PI3Kα>25 (Illustrative - typically 5-fold or more less potent)

Table 3: Illustrative comparison of IC₅₀ values for a trifluoromethylated pyridine derivative (Alpelisib) and a hypothetical methyl analog against PI3Kα.

Mechanism of Action: Case Studies
  • Fluazinam: This agricultural fungicide, a diarylamine with two trifluoromethyl groups on the pyridine and phenyl rings respectively, acts as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[2][8] This disruption of ATP synthesis leads to broad-spectrum fungicidal activity.[8][9]

  • Enasidenib: An inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib, is used in the treatment of acute myeloid leukemia.[10] The trifluoromethylpyridine core is a key structural feature contributing to its inhibitory activity.[10]

Experimental Protocols

Synthesis of a Trifluoromethylated Pyridine Derivative

Example: Synthesis of 2-chloro-5-trifluoromethylpyridine

This protocol is a composite based on established methods.[11]

  • Chlorination of 3-picoline: 3-picoline is chlorinated using chlorine gas at high temperatures in the vapor phase to produce 2-chloro-5-methylpyridine.

  • Side-chain chlorination: The resulting 2-chloro-5-methylpyridine is then subjected to further chlorination under UV irradiation to yield 2-chloro-5-(trichloromethyl)pyridine.

  • Fluorination: The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under high pressure and temperature.

  • Purification: The final product, 2-chloro-5-trifluoromethylpyridine, is purified by distillation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is adapted from standard industry practices.[9][12][13][14][15]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to the phosphate buffer.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This protocol is based on commercially available assay kits.[8][16][17][18]

  • Reagent Preparation:

    • Prepare a 1x reaction buffer containing MgCl₂ and DTT.

    • Dilute the PI3K enzyme and the PIP2 substrate in the reaction buffer.

    • Prepare a serial dilution of the trifluoromethylated pyridine inhibitor.

    • Prepare an ATP solution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor solution.

    • Add the PI3K enzyme/PIP2 substrate mixture.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., europium-labeled antibody and a fluorescent tracer).

    • Incubate to allow for the detection complex to form.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using a non-linear regression model.

Visualizations

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Trifluoromethylated Pyridine Inhibitor (e.g., Alpelisib) Inhibitor->PI3K Inhibition Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., 3-picoline) Synthesis Multi-step Synthesis (Chlorination, Fluorination) Start->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Primary_Assay Primary Screening (e.g., PI3K HTRF Assay) Characterization->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Secondary_Assay Secondary Assays (Cell-based potency) Hit_ID->Secondary_Assay ADME ADME Profiling (Metabolic Stability) Secondary_Assay->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR SAR->Synthesis Iterative Design Lead_Candidate Lead Candidate SAR->Lead_Candidate

References

Methodological & Application

The Rising Star in Drug Discovery: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol , a versatile pyridine derivative, is emerging as a significant building block in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, make it a compound of high interest for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their discovery pipelines.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.[1] The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[1]

Primary Applications:
  • Anticancer Research: This compound is a key precursor for the synthesis of potent inhibitors of Ghrelin O-acyltransferase (GOAT).[2] GOAT is an enzyme responsible for the acylation of ghrelin, a hormone that plays a role in appetite stimulation and energy homeostasis. Inhibition of GOAT is being explored as a therapeutic strategy for obesity and related cancers.[1]

  • Anti-inflammatory Research: While direct anti-inflammatory data for this specific molecule is limited, trifluoromethyl-containing compounds and pyridine derivatives have shown significant promise as anti-inflammatory agents.[3][4] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel anti-inflammatory drugs, possibly through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5]

Key Biological Target: Ghrelin O-acyltransferase (GOAT)

A derivative of this compound, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid , has been identified as a potent and orally bioavailable inhibitor of GOAT.[2] While the specific IC50 value for this compound is not publicly available, other small molecule inhibitors of GOAT have demonstrated IC50 values in the nanomolar to low micromolar range, indicating the potential for high-potency inhibition.[2][6]

Quantitative Data for Representative GOAT Inhibitors
Compound ClassInhibitor ExampleTargetIC50 ValueReference
Benzothiophene Derivative(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acidGOATNot Reported
Triazolopyrimidine DerivativeNot SpecifiedHuman GOAT0.13 nM[6]
Oxadiazolopyridine DerivativeNot SpecifiedHuman GOAT0.43 nM[6]
Octanoylated Pentapeptide[Dap3]-ghrelin (1-5)-NH2GOAT1 µM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general synthetic route based on a modified Hantzsch pyridine synthesis.[1]

Materials:

  • Ethyl trifluoroacetoacetate

  • Ammonium acetate

  • Methyl acetoacetate

  • Acetic acid

  • Manganese dioxide (MnO2)

  • Phosphorus oxychloride (POCl3)

  • Dimethylformamide (DMF)

  • Sodium borohydride (NaBH4)

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Hantzsch Pyridine Synthesis:

    • In a round-bottom flask, combine ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid.

    • Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction and isolate the resulting dihydropyridine intermediate.

  • Oxidation:

    • Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., dichloromethane).

    • Add MnO2 and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove MnO2 and concentrate the filtrate to obtain 2-methyl-6-(trifluoromethyl)pyridine.

  • Hydroxymethylation:

    • Perform a Vilsmeier-Haack formylation by reacting 2-methyl-6-(trifluoromethyl)pyridine with a mixture of POCl3 and DMF.

    • Quench the reaction carefully and extract the resulting aldehyde.

    • Reduce the aldehyde to the corresponding alcohol using NaBH4 in a suitable solvent (e.g., methanol).

    • Purify the final product, this compound, using column chromatography.

Expected Yield: 55-60%[1]

Protocol 2: In Vitro GOAT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against GOAT. The assay typically measures the transfer of a labeled octanoyl group to a ghrelin peptide substrate.[7][8][9]

Materials:

  • Human GOAT (hGOAT) enzyme (e.g., from transfected HEK293 cell membranes)[6]

  • Ghrelin peptide substrate (e.g., recombinant proghrelin)[8]

  • Labeled octanoyl-CoA (e.g., [3H]octanoyl-CoA)[8]

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation cocktail and counter (for radiolabeled assays) or appropriate detection reagents for fluorescence-based assays.

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the assay buffer, GOAT enzyme, and the test compound or DMSO (for control).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the ghrelin peptide substrate and labeled octanoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a quenching solution).

    • Quantify the amount of labeled octanoylated ghrelin produced. For radiolabeled assays, this can be done by separating the labeled product and measuring radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of GOAT inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

GOAT_Signaling_Pathway cluster_precursor Ghrelin Precursor Processing cluster_activation Ghrelin Activation cluster_signaling Downstream Signaling Preproghrelin Preproghrelin Proghrelin Proghrelin Preproghrelin->Proghrelin Signal Peptidase Acylated Ghrelin Acylated Ghrelin Proghrelin->Acylated Ghrelin Acylation GOAT GOAT GOAT->Acylated Ghrelin Octanoyl-CoA Octanoyl-CoA Octanoyl-CoA->Acylated Ghrelin GHSR1a Ghrelin Receptor (GHSR1a) Acylated Ghrelin->GHSR1a Gq/11 Gq/11 GHSR1a->Gq/11 PLC PLC Gq/11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] & PKC Activation IP3_DAG->Ca_PKC Cellular_Responses Appetite Stimulation, Growth Hormone Release, Metabolic Regulation Ca_PKC->Cellular_Responses Inhibitor (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol Derivative Inhibitor->GOAT Inhibition

Caption: GOAT Signaling Pathway and Inhibition.

Synthesis_Workflow Start Starting Materials (Ethyl trifluoroacetoacetate, Ammonium acetate, Methyl acetoacetate) Hantzsch Hantzsch Pyridine Synthesis Start->Hantzsch Dihydropyridine Dihydropyridine Intermediate Hantzsch->Dihydropyridine Oxidation Oxidation with MnO2 Dihydropyridine->Oxidation Pyridine 2-Methyl-6-(trifluoromethyl)pyridine Oxidation->Pyridine Formylation Vilsmeier-Haack Formylation Pyridine->Formylation Aldehyde Corresponding Aldehyde Formylation->Aldehyde Reduction Reduction with NaBH4 Aldehyde->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthesis Workflow.

References

Application Notes and Protocols for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group, a methyl group, and a versatile hydroxymethyl substituent on a pyridine ring, makes it an invaluable intermediate for the synthesis of complex, bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final compounds, properties highly desirable in drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in synthetic chemistry.

Chemical Properties and Handling

PropertyValue
CAS Number 113265-44-4
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Off-white to white solid
Purity Typically ≥95%

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Applications in Organic Synthesis

The hydroxymethyl group of this compound serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a wide range of molecular scaffolds. Key applications include its use as a precursor for aldehydes, carboxylic acids, and halogenated intermediates, which are subsequently used in the synthesis of pharmacologically active compounds.

A significant application of this intermediate is in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib . Niraparib is a crucial therapeutic agent for the treatment of certain types of cancer, including ovarian and prostate cancer.[2][3][4]

Experimental Protocols

The following are detailed protocols for key transformations of this compound.

Oxidation to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a critical step in many synthetic routes. The Swern oxidation is a reliable method that offers mild reaction conditions and high yields.

Protocol: Swern Oxidation

  • Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the flask, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) to the flask and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-6-(trifluoromethyl)nicotinaldehyde.

ReactionReagents and ConditionsProductYield
Swern Oxidation(COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt2-Methyl-6-(trifluoromethyl)nicotinaldehydeHigh (typically >85%)
Bromination to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Conversion of the alcohol to a bromomethyl derivative provides a reactive intermediate for nucleophilic substitution and coupling reactions.

Protocol: Bromination with Hydrobromic Acid

  • Materials:

    • This compound

    • 48% aqueous Hydrobromic acid (HBr)

  • Procedure:

    • In a sealed reaction vessel, suspend this compound in 48% aqueous HBr.

    • Heat the mixture to 135 °C and maintain this temperature for 24 hours with vigorous stirring.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.[1]

ReactionReagents and ConditionsProductYield
Bromination48% aq. HBr, 135 °C, 24 h3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine71%[1]

Synthetic Workflow Example: Synthesis of a Niraparib Precursor

The aldehyde or bromomethyl derivatives of this compound are key precursors for the synthesis of Niraparib. The following diagram illustrates a generalized workflow.

G cluster_start Starting Material cluster_inter Key Intermediates cluster_coupling Coupling and Cyclization cluster_final Final Product start This compound aldehyde 2-Methyl-6-(trifluoromethyl)nicotinaldehyde start->aldehyde Oxidation bromo 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine start->bromo Bromination schiff Schiff Base Formation aldehyde->schiff bromo->schiff cyclization Indazole Ring Formation schiff->cyclization niraparib Niraparib cyclization->niraparib Further Steps

Caption: Synthetic workflow from the intermediate to Niraparib.

Signaling Pathway Visualizations

The utility of this compound as a synthetic intermediate is underscored by the biological activity of the molecules it helps create. Below are diagrams of signaling pathways modulated by compounds synthesized from this intermediate.

PARP Signaling Pathway and Inhibition by Niraparib

Niraparib, synthesized from derivatives of this compound, is a potent inhibitor of PARP enzymes, which are critical for DNA repair. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cell death.[2][4][5]

G cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in HR-Deficient Cancer Cells dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp repair Base Excision Repair parp->repair parp_inhibition PARP Inhibition parp->parp_inhibition unrepaired_ssb Unrepaired SSB repair->unrepaired_ssb Blocked niraparib Niraparib niraparib->parp_inhibition ds_break Double-Strand Break Formation unrepaired_ssb->ds_break apoptosis Apoptosis ds_break->apoptosis

Caption: PARP signaling pathway and its inhibition by Niraparib.

Ghrelin O-acyltransferase (GOAT) Signaling Pathway

Compounds derived from trifluoromethylpyridine intermediates have been investigated for their effects on various biological targets, including Ghrelin O-acyltransferase (GOAT). GOAT is involved in the acylation of ghrelin, a hormone with roles in metabolism and cancer cell proliferation. Inhibition of GOAT is a potential therapeutic strategy in certain cancers.

G cluster_ghrelin Ghrelin Acylation cluster_receptor Receptor Binding and Signaling cluster_inhibition Potential Therapeutic Intervention cluster_outcome Cellular Outcome proghrelin Pro-ghrelin goat GOAT proghrelin->goat acylated_ghrelin Acylated Ghrelin goat->acylated_ghrelin Acylation inhibition GOAT Inhibition goat->inhibition ghsr GHSR1a Receptor acylated_ghrelin->ghsr downstream Downstream Signaling (e.g., MAPK/ERK) ghsr->downstream proliferation Cancer Cell Proliferation downstream->proliferation inhibitor GOAT Inhibitor (derived from intermediate) inhibitor->inhibition reduced_proliferation Reduced Proliferation inhibition->reduced_proliferation

Caption: GOAT signaling pathway and potential inhibition.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its strategic importance is demonstrated through its application in the synthesis of high-value pharmaceutical compounds like Niraparib. The protocols and data presented herein provide a foundation for researchers to effectively utilize this building block in their synthetic endeavors, contributing to the advancement of drug discovery and development.

References

Application Note: Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol to its corresponding aldehyde, 2-methyl-6-(trifluoromethyl)nicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the trifluoromethylpyridine moiety is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity.[1] This document outlines three common and effective methods for this oxidation: Manganese Dioxide (MnO2) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. A comparative table of reaction parameters is provided, followed by a detailed, step-by-step protocol for the widely used and mild MnO2 oxidation method.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The hydroxymethyl group at the 3-position serves as a versatile synthetic handle for further molecular modifications.[1] Oxidation of this primary alcohol to the aldehyde provides a crucial intermediate for subsequent reactions such as reductive aminations, Wittig reactions, and further oxidation to the carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen can influence the reactivity of the molecule, necessitating the use of mild and selective oxidizing agents to avoid over-oxidation or side reactions. This note details protocols that are well-suited for this purpose.

Comparative Overview of Oxidation Protocols

Several methods are available for the oxidation of primary alcohols to aldehydes. For a substrate like this compound, which can be sensitive to harsh conditions, mild reagents are preferable. The following table summarizes key parameters for three recommended oxidation methods.

Oxidation Method Oxidizing Agent Typical Solvent(s) Temperature Reaction Time Key Considerations
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO2)Dichloromethane (DCM), Chloroform, Acetone, HexaneRoom Temperature to Reflux2 - 24 hoursMild and selective for benzylic/allylic/heterocyclic alcohols; requires a large excess of activated MnO2; heterogeneous reaction.[2][3][4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom Temperature0.5 - 3 hoursVery mild with a fast reaction time and easy workup; avoids toxic chromium reagents.[5][6][7]
Swern Oxidation Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (TEA)Dichloromethane (DCM)-78 °C to Room Temperature1 - 2 hoursMild and avoids heavy metals; requires cryogenic temperatures; produces volatile and malodorous dimethyl sulfide.[8][9][10][11]

Detailed Experimental Protocol: Manganese Dioxide (MnO2) Oxidation

This protocol describes the oxidation of this compound using activated manganese dioxide, a common and effective method for preparing the corresponding aldehyde.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO2), high purity

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M), add activated manganese dioxide (MnO2) (5-10 eq by weight).

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours. Gentle heating to reflux can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO2 and manganese salts. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-methyl-6-(trifluoromethyl)nicotinaldehyde can be purified by flash column chromatography on silica gel if necessary.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the MnO2 oxidation protocol.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve this compound in anhydrous DCM B Add activated Manganese Dioxide (5-10 eq) A->B C Stir vigorously at room temperature (2-24 h) B->C D Monitor reaction by TLC or LC-MS C->D E Filter through Celite®/silica gel D->E F Wash filter cake with DCM E->F G Combine filtrate and washings F->G H Concentrate under reduced pressure G->H I Purify by flash column chromatography (if needed) H->I J Characterize by NMR and MS I->J

Caption: Workflow for the MnO2 Oxidation of a Pyridyl Methanol.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Manganese dioxide is a strong oxidant and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

References

Application Notes and Protocols for the Bromination of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications. One of the most common and crucial transformations of this alcohol is its conversion to the corresponding bromide, 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. This brominated intermediate is a highly reactive electrophile, making it an invaluable precursor for the synthesis of a wide array of pharmaceutical and agrochemical compounds through nucleophilic substitution reactions.

This document provides detailed protocols for the bromination of this compound, a summary of reaction conditions, and a discussion of alternative methodologies.

Reaction Overview

The primary transformation discussed is the nucleophilic substitution of the hydroxyl group in this compound with a bromide ion to form 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the known and potential conditions for the bromination of this compound.

Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Notes
48% aq. HBrNone1352471[1]High temperature, neat conditions.[1]
PBr₃Dichloromethane or Diethyl Ether0 to rtRequires optimizationNot ReportedMild conditions, typically good yields for primary alcohols.
SOBr₂Dichloromethane0 to rtRequires optimizationNot ReportedCan be more reactive than SOCl₂, pyridine is not a suitable base.
PPh₃, CBr₄ (Appel Reaction)Dichloromethane or Acetonitrile0 to rtRequires optimizationNot ReportedMild conditions, proceeds with inversion of configuration.

Experimental Protocols

Protocol 1: Bromination using 48% Aqueous Hydrobromic Acid[1]

This protocol is based on a reported procedure for the synthesis of 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.[1]

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound.

  • Carefully add an excess of 48% aqueous hydrobromic acid.

  • Equip the flask with a reflux condenser and heat the mixture to 135°C in a pre-heated oil bath.

  • Maintain the reaction at this temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and dilute with water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the aqueous layer is basic (pH > 7).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

dot

Bromination_Protocol_HBr cluster_reaction Reaction Setup cluster_workup Workup A 1. Add this compound to flask B 2. Add 48% aq. HBr A->B C 3. Heat to 135°C for 24h B->C Reflux D 4. Cool to RT C->D E 5. Dilute with water & neutralize with NaHCO₃ D->E F 6. Extract with CH₂Cl₂/EtOAc E->F G 7. Wash with brine F->G H 8. Dry over MgSO₄/Na₂SO₄ G->H I 9. Filter and concentrate H->I J 3-(Bromomethyl)-2-methyl-6- (trifluoromethyl)pyridine I->J Yields

Caption: Experimental workflow for bromination using HBr.

Alternative Bromination Protocols

While the hydrobromic acid method is effective, alternative reagents can offer milder reaction conditions. The following are general protocols that would require optimization for this specific substrate.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a common reagent for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry.

Procedure Outline:

  • Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, ~0.33-0.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Bromination using the Appel Reaction (PPh₃/CBr₄)

The Appel reaction converts alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane, under mild conditions and with inversion of configuration.

Procedure Outline:

  • Dissolve this compound and triphenylphosphine (PPh₃, ~1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane or acetonitrile under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add carbon tetrabromide (CBr₄, ~1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by column chromatography.

dot

Alternative_Bromination_Pathways cluster_methods Alternative Bromination Reagents Start This compound PBr3 PBr₃ Start->PBr3 Mild Conditions Appel PPh₃ / CBr₄ Start->Appel Mild Conditions SOBr2 SOBr₂ Start->SOBr2 Mild Conditions Product 3-(Bromomethyl)-2-methyl-6- (trifluoromethyl)pyridine PBr3->Product Appel->Product SOBr2->Product

Caption: Alternative pathways for the bromination reaction.

Product Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the bromomethyl (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm. The aromatic protons on the pyridine ring and the methyl protons would also be present in their respective regions.

  • ¹³C NMR: The carbon NMR would show a signal for the bromomethyl carbon, typically in the range of 30-40 ppm, in addition to the signals for the pyridine ring carbons and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₈H₇BrF₃N, MW: 254.05), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care.

  • Phosphorus tribromide and thionyl bromide are corrosive and react violently with water. They should be handled under anhydrous conditions.

  • Carbon tetrabromide is toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and evaluation of selected enzyme inhibitors. The information is intended to guide researchers in the practical aspects of inhibitor synthesis, characterization, and biological testing.

Introduction to Enzyme Inhibitor Synthesis

The synthesis of enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. By targeting specific enzymes involved in disease pathogenesis, inhibitors can modulate biological pathways with high specificity and potency. The rational design of these molecules often relies on a deep understanding of the enzyme's structure and catalytic mechanism. Common strategies include the development of substrate analogs, transition-state mimics, and allosteric modulators. This document will focus on the practical synthesis and evaluation of notable enzyme inhibitors targeting kinases, neuraminidases, and matrix metalloproteinases.

Case Study 1: Gefitinib, an EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers. It functions by competing with ATP for its binding site on the intracellular catalytic domain of the receptor, thereby inhibiting autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[1][2]

Signaling Pathway: EGFR and Downstream Cascades

The EGFR signaling network is a complex cascade involving multiple downstream effectors, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth, proliferation, and survival.[1][3] Inhibition of EGFR by gefitinib blocks these pro-survival signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competition) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocol: Synthesis of Gefitinib

A common synthetic route to gefitinib involves the reaction of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline with a suitable reagent to introduce the final functionalities.[4][5] The following is a representative protocol.[4]

Step 1: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in a suitable solvent, add 1-bromo-3-chloropropane (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents). The reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is worked up to yield the alkylated product. This intermediate is then nitrated using nitric acid in acetic acid to afford methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[4]

Step 2: Reduction of the Nitro Group

The nitro-compound from the previous step (1 equivalent) is dissolved in acetic acid. Powdered iron (3 equivalents) is added, and the suspension is stirred at 50-60°C for 30 minutes. After filtration and removal of the solvent, the residue is extracted to yield methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[4]

Step 3: Cyclization and Chlorination

The resulting amino compound is cyclized, and then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine.[5]

Step 4: Final Condensation to Gefitinib

A suspension of the chlorinated quinazoline intermediate (1 equivalent) and 3-chloro-4-fluoroaniline (1.5 equivalents) in isopropanol is heated to 100°C for 6 hours. After cooling, the product, gefitinib, precipitates and can be collected by filtration.[5]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.60 (s, 1H), 8.69 (s, 1H), 8.49 (s, 1H), 8.27 (t, J = 1.9 Hz, 1H), 7.97–7.87 (m, 2H), 7.69 (dd, J = 7.1, 2.1 Hz, 1H), 7.59–7.50 (m, 1H), 7.49–7.39 (m, 3H), 7.21 (s, 1H), 5.68 (s, 2H), 4.21 (t, J = 6.4 Hz, 2H), 3.95 (s, 3H), 3.59 (t, J = 4.6 Hz, 4H), 2.49–2.47 (m, 2H), 2.40–2.39 (m, 4H), 2.10–1.88 (m, 2H).[5]

  • ¹³C NMR and HRMS data would be obtained to confirm the structure.

Quantitative Data: Inhibitory Activity of Gefitinib
Cell LineEGFR Mutation StatusGefitinib IC₅₀ (nM)Reference
PC-9Exon 19 Deletion13[6]
H3255L858R3[7][8]
H1975L858R + T790M (Resistant)> 5000[6]

Case Study 2: Oseltamivir, a Neuraminidase Inhibitor

Oseltamivir (Tamiflu®) is an antiviral prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is essential for the release of progeny virions from infected cells, and its inhibition prevents the spread of the virus.[9]

Experimental Protocol: Synthesis of Oseltamivir from (-)-Shikimic Acid

The industrial synthesis of oseltamivir often starts from naturally available (-)-shikimic acid.[1][10][11]

Step 1: Esterification and Trimesylation of (-)-Shikimic Acid

(-)-Shikimic acid is first converted to its ethyl ester, ethyl shikimate.[10] To a solution of ethyl shikimate in ethyl acetate, methanesulfonyl chloride (4.5 equivalents) and triethylamine (5 equivalents) are added in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction yields the trimesylate derivative.[10]

Step 2: Regioselective Azidation

The trimesylate is dissolved in a mixture of acetone and water. Sodium azide (4 equivalents) is added, and the reaction is stirred at 0°C for 1 hour. This results in the regioselective displacement of one mesylate group by an azide.[1]

Step 3: Aziridination

The resulting azido-dimesylate is treated with triphenylphosphine (1.1 equivalents) in a suitable solvent, followed by the addition of triethylamine (3 equivalents) and water at room temperature to form an aziridine intermediate.[10]

Step 4: Ring Opening and Acetylation

The aziridine ring is opened by reaction with 3-pentanol. Subsequent acetylation of the amino group yields the final product, oseltamivir.

Characterization Data:

  • Mass Spectrometry (LC-MS/MS): Oseltamivir (prodrug) can be detected at m/z 313.1, and its active metabolite, oseltamivir carboxylate, at m/z 285.1 in positive ionization mode.[9][12][13]

Quantitative Data: Synthesis Yield
ParameterValueReference
Starting Material(-)-Shikimic Acid[1][10]
Number of Steps8[1]
Overall Yield~47%[1][14]

Case Study 3: Marimastat, a Matrix Metalloproteinase (MMP) Inhibitor

Marimastat is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is associated with cancer invasion and metastasis. Marimastat acts as a reversible inhibitor of several MMPs.[15]

Experimental Protocol: Synthesis of Marimastat

A new asymmetric synthesis of marimastat has been reported that allows for site-specific modifications.[16] The synthesis involves the coupling of protected amino acid derivatives and the introduction of a hydroxamate group, which is crucial for chelating the zinc ion in the active site of MMPs.

A detailed step-by-step protocol for the synthesis of marimastat is complex and involves multiple protection and deprotection steps. For a comprehensive procedure, please refer to the specialized literature on the synthesis of hydroxamic acid-based MMP inhibitors.[16]

Quantitative Data: Inhibitory Activity of Marimastat
MMP TargetIC₅₀ (nM)Reference
MMP-1 (Collagenase-1)5[17][18]
MMP-2 (Gelatinase-A)6[17][18]
MMP-7 (Matrilysin)13[17][18]
MMP-9 (Gelatinase-B)3[17][18]
MMP-14 (MT1-MMP)9[17][18]

General Protocols for Enzyme Inhibition Assays

The evaluation of synthesized compounds as enzyme inhibitors is a critical step in the drug discovery process. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Experimental Workflow: Spectrophotometric IC₅₀ Determination

This workflow outlines a general procedure for determining the IC₅₀ value of an inhibitor using a spectrophotometric assay.[19][20][21]

IC50_Determination_Workflow Prep 1. Reagent Preparation - Enzyme Solution - Substrate Solution - Inhibitor Stock & Dilutions - Assay Buffer Incubate 2. Pre-incubation - Mix Enzyme and Inhibitor - Allow binding to occur Prep->Incubate React 3. Reaction Initiation - Add Substrate to start reaction Incubate->React Monitor 4. Data Acquisition - Measure Absorbance change over time (Spectrophotometer) React->Monitor Analyze 5. Data Analysis - Calculate Reaction Velocity - Plot % Inhibition vs. [Inhibitor] - Determine IC50 value Monitor->Analyze Result IC50 Value Analyze->Result

Caption: General workflow for IC₅₀ determination using a spectrophotometric assay.

Protocol for a General Spectrophotometric Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the substrate.

    • Prepare a stock solution of the inhibitor in a solvent like DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare the assay buffer at the optimal pH for the enzyme.[19]

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the assay buffer.

    • Add the various concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

    • Add the enzyme solution to all wells and pre-incubate for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer or microplate reader and measure the change in absorbance at a specific wavelength over time. The wavelength should be one where the product absorbs light, but the substrate does not, or vice versa.[20]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[19]

High-Throughput Screening (HTS) for Enzyme Inhibitors

For the discovery of novel enzyme inhibitors from large compound libraries, high-throughput screening (HTS) is employed. These assays are miniaturized and automated to allow for the rapid testing of thousands to millions of compounds.

Experimental Workflow: High-Throughput Screening

The general workflow for HTS involves several automated steps, from compound handling to data analysis.[22][23][24][25][26]

HTS_Workflow Library Compound Library (Large Scale) Dispense Automated Compound Dispensing Library->Dispense Reagent_Add Reagent Addition (Enzyme, Substrate) Dispense->Reagent_Add Incubate_HTS Incubation Reagent_Add->Incubate_HTS Detect Signal Detection (e.g., Fluorescence, Luminescence) Incubate_HTS->Detect Data_Analysis Data Analysis & Hit Identification Detect->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.

Conclusion

The synthesis and evaluation of enzyme inhibitors are critical components of modern drug discovery. The protocols and data presented here for gefitinib, oseltamivir, and marimastat provide a practical framework for researchers in the field. By combining robust synthetic chemistry with detailed biological evaluation, the development of novel and effective enzyme inhibitors can be advanced. The provided workflows for IC₅₀ determination and high-throughput screening offer standardized approaches for the characterization and discovery of new therapeutic agents.

References

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group on Trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the hydroxymethyl group on trifluoromethyl-substituted pyridines. The trifluoromethyl group significantly influences the chemical and biological properties of molecules, making these pyridine derivatives valuable building blocks in medicinal chemistry and agrochemical research. The protocols detailed below are based on established chemical transformations and have been adapted for the specific reactivity of this class of compounds.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The selective oxidation of the primary alcohol of a hydroxymethyl trifluoromethylpyridine to the corresponding aldehyde is a crucial transformation, providing a versatile intermediate for further modifications such as reductive amination, olefination, and cyanohydrin formation. Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, mild oxidation conditions are recommended to avoid over-oxidation and side reactions.

Experimental Protocols

Three widely used and effective methods for this transformation are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the TEMPO-catalyzed oxidation.

a) Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its mild conditions and high yields.

  • Reaction Scheme: (A diagram of the Swern oxidation of a generic hydroxymethyl trifluoromethylpyridine to the corresponding aldehyde would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DMSO (2.4 equivalents) dropwise.

    • Stir the mixture for 10 minutes at -78 °C.

    • Add a solution of the (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) in DCM dropwise to the reaction mixture.

    • Stir for an additional 20 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) dropwise and continue stirring for 10 minutes at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with water and adjust the pH of the aqueous layer to ~4 with 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

b) Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature.[1]

  • Reaction Scheme: (A diagram of the DMP oxidation of a generic hydroxymethyl trifluoromethylpyridine to the corresponding aldehyde would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

c) TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[2]

  • Reaction Scheme: (A diagram of the TEMPO-catalyzed oxidation of a generic hydroxymethyl trifluoromethylpyridine to the corresponding aldehyde would be depicted here if image generation were possible.)

  • Protocol:

    • To a stirred solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) in DCM, add an aqueous solution of sodium bicarbonate (2.0 equivalents).

    • Add a catalytic amount of TEMPO (0.01-0.05 equivalents) and potassium bromide (0.1 equivalents).

    • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.1 equivalents, commercial bleach) dropwise, maintaining the temperature below 5 °C.

    • Stir vigorously at 0 °C until the starting material is consumed (monitored by TLC).

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous sodium thiosulfate, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary
Oxidation MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key Reagents
Swern Oxidation85-951-2-78 to RTOxalyl chloride, DMSO, Triethylamine
Dess-Martin Periodinane80-901-3Room TemperatureDess-Martin Periodinane
TEMPO-catalyzed80-950.5-20TEMPO, NaOCl, KBr, NaHCO₃

Etherification of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to an ether functionality is a common strategy to modify the steric and electronic properties of the molecule, which can be crucial for optimizing biological activity. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for achieving this transformation.

Experimental Protocols

a) Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

  • Reaction Scheme: (A diagram of the Williamson ether synthesis starting from a generic hydroxymethyl trifluoromethylpyridine would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portionwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

    • Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

b) Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ether under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

  • Reaction Scheme: (A diagram of the Mitsunobu reaction for the etherification of a generic hydroxymethyl trifluoromethylpyridine would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add the dialkyl azodicarboxylate (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary
Etherification MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key Reagents
Williamson Ether Synthesis60-852-240 to RefluxNaH, Alkyl halide
Mitsunobu Reaction70-901-120 to RTPPh₃, DEAD/DIAD, Alcohol nucleophile

Esterification of the Hydroxymethyl Group

Esterification of the hydroxymethyl group is a valuable functionalization for introducing a variety of acyl groups, which can serve as prodrug moieties or modulate the pharmacokinetic properties of the parent molecule. Common methods include the Steglich esterification and acylation with acid chlorides.

Experimental Protocols

a) Steglich Esterification

This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Scheme: (A diagram of the Steglich esterification of a generic hydroxymethyl trifluoromethylpyridine would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add the carbodiimide (DCC or EDC, 1.2 equivalents) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • If DCC is used, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

b) Acylation with Acid Chlorides or Anhydrides

Direct acylation with a more reactive acid chloride or anhydride in the presence of a base like pyridine or triethylamine is a straightforward method for ester formation.

  • Reaction Scheme: (A diagram of the acylation of a generic hydroxymethyl trifluoromethylpyridine with an acid chloride would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add the desired acid chloride or anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary
Esterification MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key Reagents
Steglich Esterification75-952-120 to RTCarboxylic acid, DCC/EDC, DMAP
Acylation80-981-40 to RTAcid chloride/anhydride, Pyridine/Et₃N

Halogenation of the Hydroxymethyl Group

Conversion of the hydroxymethyl group to a halomethyl group, particularly a chloromethyl or bromomethyl group, provides a reactive handle for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Experimental Protocols

a) Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction can be performed neat or in a suitable solvent.

  • Reaction Scheme: (A diagram of the chlorination of a generic hydroxymethyl trifluoromethylpyridine with thionyl chloride would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) in a suitable solvent such as DCM or chloroform, add thionyl chloride (1.2-2.0 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

b) Bromination with Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a standard reagent for the conversion of primary alcohols to alkyl bromides.

  • Reaction Scheme: (A diagram of the bromination of a generic hydroxymethyl trifluoromethylpyridine with phosphorus tribromide would be depicted here if image generation were possible.)

  • Protocol:

    • To a solution of (trifluoromethyl)pyridin-x-yl)methanol (1.0 equivalent) in an anhydrous solvent such as diethyl ether or DCM at 0 °C, add phosphorus tribromide (0.4 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary
Halogenation MethodHalogenTypical Yield (%)Reaction Time (h)Temperature (°C)Key Reagents
Thionyl ChlorideCl70-901-60 to RefluxSOCl₂
Phosphorus TribromideBr65-851-40 to RTPBr₃

Signaling Pathways and Experimental Workflows

The functionalized trifluoromethylpyridine derivatives synthesized via the protocols described above are often designed to interact with specific biological targets. For instance, many kinase inhibitors incorporate a substituted pyridine scaffold. The introduced functional groups can be used to modulate binding affinity, selectivity, and pharmacokinetic properties.

Below are graphical representations of a general experimental workflow for the synthesis and evaluation of these compounds, as well as a simplified signaling pathway where such molecules might act as inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Hydroxymethyl Trifluoromethylpyridine oxidation Oxidation start->oxidation etherification Etherification start->etherification esterification Esterification start->esterification halogenation Halogenation start->halogenation derivatives Functionalized Derivatives oxidation->derivatives etherification->derivatives esterification->derivatives halogenation->derivatives purification Purification & Characterization derivatives->purification screening Biological Screening (e.g., Kinase Assay) purification->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized experimental workflow for the synthesis and evaluation of functionalized trifluoromethylpyridine derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase Ligand Binding substrate Substrate Protein kinase->substrate ATP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation response Cellular Response p_substrate->response inhibitor Trifluoromethylpyridine Derivative inhibitor->kinase

Caption: A simplified signaling pathway illustrating the potential inhibitory action of a trifluoromethylpyridine derivative on a kinase.

References

Scale-Up Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides detailed application notes and a scalable protocol for the synthesis of this compound, designed for researchers in industrial and academic settings. The protocol is based on a multi-step synthesis starting from commercially available 2-methyl-6-(trifluoromethyl)pyridine.

Introduction

The synthesis of functionalized pyridine derivatives is of significant interest in medicinal chemistry. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable intermediate for the development of novel therapeutic agents. This protocol outlines a robust and scalable two-step process involving the formylation of 2-methyl-6-(trifluoromethyl)pyridine followed by the reduction of the resulting aldehyde to the desired alcohol.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Formylationn-Butyllithium, N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)-78 to 03~75>95 (crude)
2ReductionSodium borohydride (NaBH₄)Methanol0 to 252~90>98 (after purification)

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq) from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of the Synthetic Workflow

Scale_Up_Synthesis Start Start: 2-Methyl-6-(trifluoromethyl)pyridine Step1 Step 1: Formylation - n-BuLi, THF, -78 °C - DMF Start->Step1 Intermediate Intermediate: 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde Step1->Intermediate Yield: ~75% Step2 Step 2: Reduction - NaBH4, Methanol, 0 °C to RT Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Yield: ~90% FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for the scale-up synthesis of the target compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

Application Notes and Protocols: Aromatic Hydroxymethylation via Friedel-Crafts Formylation and Subsequent Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylation, the introduction of a hydroxymethyl (-CH₂OH) group onto an aromatic ring, is a valuable transformation in organic synthesis and medicinal chemistry. This functional group can significantly enhance the pharmacological and pharmacokinetic properties of bioactive molecules.[1] The hydroxymethyl group can act as a hydrogen bond donor, improving binding affinity to biological targets, and can also increase water solubility, which is advantageous for drug formulation and administration.[1][2] A common and effective two-step strategy to achieve aromatic hydroxymethylation is through an initial Friedel-Crafts formylation reaction, followed by the reduction of the resulting aldehyde using sodium borohydride (NaBH₄). This document provides detailed application notes and experimental protocols for this synthetic sequence.

Strategic Importance in Drug Development

The introduction of a hydroxymethyl group can be a key step in lead optimization during drug discovery. This strategic modification can lead to:

  • Enhanced Receptor Binding: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, leading to increased potency.[1][3][4]

  • Improved Pharmacokinetics (ADME): Increased polarity from the hydroxymethyl group can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][5][6][7] This can lead to better bioavailability and a more favorable dosing regimen.

  • Increased Solubility: Poor aqueous solubility is a common challenge in drug development. Hydroxymethylation can significantly increase the water solubility of a compound.[1]

  • Metabolic Stability: The introduction of a hydroxymethyl group can sometimes block a site of metabolic attack, leading to a longer half-life in the body.[1]

Overview of the Synthetic Approach

The overall transformation involves two distinct reactions:

  • Friedel-Crafts Formylation: An electrophilic aromatic substitution reaction that introduces a formyl (-CHO) group onto an electron-rich aromatic ring. Several variations of this reaction exist, including the Vilsmeier-Haack, Gattermann, Gattermann-Koch, and Rieche reactions. The choice of method depends on the nature of the aromatic substrate.

  • Sodium Borohydride (NaBH₄) Reduction: The selective reduction of the newly introduced aromatic aldehyde to the corresponding primary alcohol, yielding the desired hydroxymethylated product. NaBH₄ is a mild and selective reducing agent, making it ideal for this transformation as it typically does not reduce other functional groups like esters or amides under standard conditions.[8]

Data Presentation

Table 1: Vilsmeier-Haack Formylation of Various Aromatic Substrates
Aromatic SubstrateFormylating ReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
AnthraceneN-Methylformanilide, POCl₃--High
AnisolePOCl₃, DMF---
ThioanisolePOCl₃, DMF---

Note: Yields can vary based on specific reaction conditions and scale.

Table 2: Gattermann & Gattermann-Koch Formylation of Aromatic Compounds
Aromatic SubstrateReaction TypeReagentsCatalystYield (%)
TolueneGattermann-KochCO, HClAlCl₃/CuClGood
MesityleneGattermann (Adams Mod.)Zn(CN)₂, HClZn(Cl)₂ (in situ)~85
PhenolGattermannHCN, HClAlCl₃Moderate
AnisoleGattermannHCN, HClAlCl₃Moderate
PyrroleGattermannHCN, HClAlCl₃Good

Note: The Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates.[9]

Table 3: Sodium Borohydride (NaBH₄) Reduction of Aromatic Aldehydes
Aromatic AldehydeSolventTemperature (°C)Time (min)Yield (%)
BenzaldehydeMethanolRoom Temp.1596
p-AnisaldehydeMethanolRoom Temp.1596
VanillinMethanolRoom Temp.2092
CinnamaldehydeMethanolRoom Temp.2071
FurfuralMethanolRoom Temp.1589
4-NitrobenzaldehydeWet Al₂O₃ (Solvent-free)Room Temp.199
4-ChlorobenzaldehydeWet Al₂O₃ (Solvent-free)Room Temp.298
4-MethylbenzaldehydeWet Al₂O₃ (Solvent-free)Room Temp.397

Note: Yields are typically high to quantitative for the reduction of aromatic aldehydes with NaBH₄.[10][11]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol describes the synthesis of indole-3-carboxaldehyde.

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve indole (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude indole-3-carboxaldehyde.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Sodium Borohydride (NaBH₄) Reduction of Indole-3-carboxaldehyde

This protocol describes the synthesis of 3-(hydroxymethyl)indole.

Materials:

  • Indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Distilled water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve indole-3-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add distilled water to the residue and transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude 3-(hydroxymethyl)indole can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Reaction_Workflow Aromatic_Substrate Electron-Rich Aromatic Substrate Formylation Friedel-Crafts Formylation Aromatic_Substrate->Formylation Formylating_Reagent Formylating Reagent (e.g., POCl₃/DMF) Formylating_Reagent->Formylation Aromatic_Aldehyde Aromatic Aldehyde Intermediate Formylation->Aromatic_Aldehyde Reduction Reduction Aromatic_Aldehyde->Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduction Hydroxymethylated_Product Hydroxymethylated Aromatic Product Reduction->Hydroxymethylated_Product

Caption: General workflow for the two-step hydroxymethylation of aromatic compounds.

Drug_Development_Logic cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological & PK Evaluation Lead_Compound Lead Compound (Sub-optimal Properties) Formylation Step 1: Formylation (e.g., Vilsmeier-Haack) Lead_Compound->Formylation Reduction Step 2: NaBH₄ Reduction Formylation->Reduction Hydroxymethylated_Analog Hydroxymethylated Analog (Candidate Drug) Reduction->Hydroxymethylated_Analog In_Vitro_Assays In Vitro Assays (Binding Affinity, Potency) Hydroxymethylated_Analog->In_Vitro_Assays Improved H-bonding ADME_Studies In Vitro/In Vivo ADME Studies (Solubility, Stability, Permeability) Hydroxymethylated_Analog->ADME_Studies Increased Polarity In_Vivo_Efficacy In Vivo Efficacy Studies In_Vitro_Assays->In_Vivo_Efficacy ADME_Studies->In_Vivo_Efficacy Clinical_Candidate Optimized Clinical Candidate In_Vivo_Efficacy->Clinical_Candidate

References

Application Notes and Protocols for the Parallel Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry, valued for its unique structural features that enhance the pharmacological properties of target molecules. The presence of a trifluoromethyl (-CF3) group can improve metabolic stability, lipophilicity, and binding affinity, while the hydroxymethyl (-CH2OH) group provides a versatile handle for synthetic modifications.[1] These characteristics make it an ideal scaffold for the development of compound libraries in drug discovery, particularly for targets such as protein kinases. This document provides detailed application notes and a representative protocol for the use of this compound in parallel synthesis to generate a library of ether derivatives.

Key Features of this compound

  • Trifluoromethyl Group: Imparts desirable drug-like properties, including increased metabolic stability and enhanced binding interactions with biological targets.

  • Hydroxymethyl Group: A versatile functional group that can be readily modified through reactions such as etherification, esterification, and oxidation, allowing for the introduction of diverse substituents in a parallel synthesis format.

  • Pyridine Core: A common heterocyclic motif in many biologically active compounds, offering opportunities for hydrogen bonding and other key interactions with protein targets.

Application: Parallel Synthesis of a Kinase Inhibitor Focused Library

The hydroxymethyl group of this compound is readily amenable to parallel etherification reactions, enabling the rapid generation of a library of derivatives. This approach is particularly relevant for the synthesis of kinase inhibitors, where diverse substitutions on a core scaffold can be explored to optimize potency and selectivity.

A representative workflow for the parallel synthesis of a library of ether derivatives from this compound is outlined below. This process is designed for a 96-well plate format, which is standard in high-throughput synthesis.

Experimental Protocols

Protocol 1: Parallel Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy Derivatives

This protocol describes a representative method for the parallel synthesis of a library of ether derivatives via Williamson ether synthesis in a 96-well plate format.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A diverse library of alkyl halides (e.g., benzyl bromides, alkyl iodides) in a 96-well plate format

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • 96-well deep-well plates

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Alkoxide:

    • In a fume hood, dispense a solution of this compound (1.0 eq) in anhydrous DMF into each well of a 96-well deep-well plate.

    • Under an inert atmosphere, carefully add a suspension of sodium hydride (1.2 eq) in anhydrous DMF to each well.

    • Stir the reaction mixtures at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

  • Parallel Alkylation:

    • To each well containing the alkoxide, add the corresponding alkyl halide (1.1 eq) from a pre-prepared 96-well plate containing a diverse set of electrophiles dissolved in anhydrous DMF.

    • Seal the 96-well plate and stir the reaction mixtures at 60°C for 12-18 hours. The progress of the reaction can be monitored by LC-MS analysis of a few representative wells.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature.

    • Carefully quench each reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract each well with dichloromethane.

    • Wash the organic layers with brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter the mixtures and concentrate the filtrates in vacuo using a centrifugal evaporator.

    • The crude products can be purified by parallel flash chromatography or preparative HPLC to yield the desired ether derivatives.

Protocol 2: High-Throughput Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude products in a minimal amount of a suitable solvent (e.g., DMSO/Methanol).

    • Purify the compounds using a parallel purification system (e.g., automated flash chromatography or mass-directed preparative HPLC).

  • Analysis and Quantification:

    • Analyze the purity of the final compounds by LC-MS.

    • Determine the yield of each product.

    • Characterize the library members by 1H NMR and high-resolution mass spectrometry (HRMS) for confirmation of structure.

Data Presentation

The following table represents hypothetical data for a small subset of a synthesized library to illustrate the expected outcomes from the parallel synthesis protocol.

Compound IDAlkyl HalideYield (%)Purity (%)
L1-A1 Benzyl bromide75>95
L1-A2 4-Fluorobenzyl bromide72>95
L1-A3 2-Chlorobenzyl bromide68>95
L1-A4 3-Methoxybenzyl bromide78>95
L1-A5 4-(Trifluoromethyl)benzyl bromide65>95
L1-B1 Ethyl iodide82>95
L1-B2 Propyl iodide80>95
L1-B3 Isopropyl iodide70>95

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the parallel synthesis and purification process.

G cluster_synthesis Parallel Synthesis (96-well plate) cluster_purification Purification & Analysis start Start: this compound alkoxide Alkoxide Formation (NaH, DMF) start->alkoxide alkylation Parallel Alkylation (Alkyl Halide Library) alkoxide->alkylation workup Aqueous Work-up (Quench, Extract, Dry) alkylation->workup purify Parallel Purification (Prep-HPLC/Flash Chromatography) workup->purify Crude Products analyze QC Analysis (LC-MS, NMR) purify->analyze library Final Compound Library analyze->library

Caption: Workflow for parallel synthesis and purification.

Hypothetical Signaling Pathway Inhibition

Derivatives of this scaffold could potentially target various protein kinases involved in cancer signaling. A plausible, though hypothetical, target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Synthesized Inhibitor (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound serves as an excellent starting material for the parallel synthesis of compound libraries aimed at drug discovery. The straightforward reactivity of its hydroxymethyl group allows for the efficient generation of diverse derivatives. The protocols and workflows provided herein offer a representative framework for researchers to design and execute high-throughput synthesis campaigns to explore the chemical space around this valuable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A common and effective method involves a multi-step process beginning with the construction of the pyridine ring, followed by functional group manipulations. A frequently employed route is a modified Hantzsch pyridine synthesis to form a 2-methyl-6-(trifluoromethyl)pyridine core, which is then hydroxymethylated at the 3-position. This hydroxymethylation is typically a two-step process involving a formylation reaction (e.g., Vilsmeier-Haack) to introduce an aldehyde group, followed by its reduction to the desired alcohol.

Q2: What are the critical starting materials for the modified Hantzsch synthesis of the pyridine core?

For the synthesis of the 2-methyl-6-(trifluoromethyl)pyridine intermediate, the key starting materials for a modified Hantzsch synthesis would include ethyl trifluoroacetoacetate, an ammonia source like ammonium acetate, and a β-ketoester such as methyl acetoacetate.

Q3: What are the typical reagents used for the formylation and subsequent reduction steps?

The formylation of the 2-methyl-6-(trifluoromethyl)pyridine is often achieved using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The subsequent reduction of the resulting aldehyde to the primary alcohol is commonly carried out using a mild reducing agent such as sodium borohydride (NaBH₄).

Q4: What is a reasonable expected overall yield for this synthesis?

Published examples of similar multi-step syntheses involving a modified Hantzsch reaction followed by hydroxymethylation report overall yields in the range of 55-60%.[1] However, this can vary significantly based on the optimization of each step.

Troubleshooting Guides

Part 1: Modified Hantzsch Pyridine Synthesis

Q: My Hantzsch reaction is giving a low yield of the 2-methyl-6-(trifluoromethyl)pyridine. What are the potential causes and solutions?

A: Low yields in the Hantzsch synthesis are a common issue and can often be attributed to several factors.

  • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient. Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to improve yields.

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a dihydropyridine, which requires oxidation to the aromatic pyridine. Ensure your oxidizing agent (e.g., manganese dioxide (MnO₂), nitric acid, or ferric chloride) is active and used in the correct stoichiometric amount.[2]

  • Side Reactions: Byproducts can form, consuming starting materials. The order of reagent addition is crucial. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can sometimes minimize side reactions.

  • Purity of Starting Materials: Impurities in your reagents can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.

ParameterRecommendationPotential Impact on Yield
Catalyst p-Toluenesulfonic acid (PTSA)Can significantly improve reaction rates and yields.
Solvent Acetic acid, or aqueous micelles for greener chemistrySolvent choice affects reaction kinetics and solubility of intermediates.
Oxidizing Agent Manganese dioxide (MnO₂), Ferric chlorideIncomplete oxidation will result in the dihydropyridine intermediate, lowering the final product yield.
Temperature RefluxTemperature control is critical to avoid decomposition and side reactions.
Part 2: Vilsmeier-Haack Formylation

Q: The formylation of my 2-methyl-6-(trifluoromethyl)pyridine is not proceeding as expected. What should I check?

A: The Vilsmeier-Haack reaction can be sensitive, especially with electron-deficient pyridine rings.

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed by reacting POCl₃ with DMF under anhydrous conditions, typically at a low temperature (e.g., 0 °C) before adding the pyridine substrate.

  • Reaction Temperature: After the addition of the pyridine, the reaction may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and time.

  • Substrate Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. Harsher conditions (higher temperature, longer reaction time) may be necessary compared to electron-rich substrates.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically done by adding the reaction mixture to ice water or a basic solution (e.g., sodium acetate solution). Incomplete hydrolysis will result in a low yield of the desired aldehyde.

Part 3: Sodium Borohydride Reduction

Q: I am observing issues with the sodium borohydride reduction of the aldehyde to the final alcohol product. What could be the problem?

A: While generally a robust reaction, several factors can affect the outcome of a sodium borohydride reduction.

  • Solvent Choice: Methanol or ethanol are common solvents for NaBH₄ reductions. The choice of solvent can influence the reaction rate.

  • Temperature Control: The reaction is typically carried out at a low temperature (0 °C to room temperature) to control the rate of reaction and minimize side reactions. Adding the NaBH₄ portion-wise can help manage any exotherm.

  • Purity of the Aldehyde: Impurities from the previous step can interfere with the reduction. Ensure the aldehyde is reasonably pure before proceeding.

  • Work-up and Purification: The borate esters formed during the reaction need to be hydrolyzed. This is usually achieved by adding water or dilute acid. The final product is then typically extracted with an organic solvent. Purification by column chromatography is often necessary to obtain the pure alcohol.

ProblemPossible CauseSuggested Solution
Low Conversion Insufficient NaBH₄, low reaction temperature, or short reaction time.Increase the equivalents of NaBH₄, allow the reaction to warm to room temperature, or increase the reaction time. Monitor by TLC.
Formation of Byproducts Over-reduction or side reactions.Maintain a low temperature during NaBH₄ addition. Ensure the aldehyde starting material is pure.
Difficult Purification Residual borate salts.Ensure complete hydrolysis during work-up by adding sufficient water or dilute acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This protocol is a representative procedure based on established chemical principles. Optimization may be required for specific laboratory conditions.

  • Step 1: Hantzsch Synthesis of 2,6-Dimethyl-4-(trifluoromethyl)-3,5-pyridinedicarboxylic acid, diethyl ester (Intermediate A)

    • In a round-bottom flask, combine ethyl trifluoroacetoacetate (1.0 eq), ethyl acetoacetate (1.0 eq), and an aldehyde (e.g., formaldehyde, 1.0 eq).

    • Add ammonium acetate (1.1 eq) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux in ethanol and monitor the reaction by TLC.

    • After completion, cool the reaction and isolate the dihydropyridine intermediate.

    • Oxidize the intermediate using an appropriate oxidizing agent (e.g., MnO₂) in a suitable solvent like dichloromethane to yield Intermediate A.

    • Purify by column chromatography.

  • Step 2: Hydrolysis and Decarboxylation to form 2-Methyl-6-(trifluoromethyl)pyridine (Intermediate B)

    • Hydrolyze the diester (Intermediate A) using aqueous sodium hydroxide.

    • Acidify the reaction mixture to induce decarboxylation, yielding Intermediate B.

    • Purify by distillation or column chromatography.

  • Step 3: Vilsmeier-Haack Formylation of Intermediate B

    • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) while maintaining the temperature at 0 °C.

    • Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 2-Methyl-6-(trifluoromethyl)pyridine (Intermediate B, 1.0 eq) in DMF.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated sodium acetate solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-Methyl-6-(trifluoromethyl)nicotinaldehyde.

Protocol 2: Reduction to this compound
  • Step 4: Sodium Borohydride Reduction

    • Dissolve 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by slowly adding water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow cluster_0 Hantzsch Pyridine Synthesis cluster_1 Hydroxymethylation Starting Materials Starting Materials Dihydropyridine Intermediate Dihydropyridine Intermediate Starting Materials->Dihydropyridine Intermediate Condensation 2-Methyl-6-(trifluoromethyl)pyridine 2-Methyl-6-(trifluoromethyl)pyridine (Intermediate B) Dihydropyridine Intermediate->2-Methyl-6-(trifluoromethyl)pyridine Oxidation Formylation Vilsmeier-Haack Formylation 2-Methyl-6-(trifluoromethyl)pyridine->Formylation Formylation (POCl3, DMF) Aldehyde 2-Methyl-6-(trifluoromethyl)nicotinaldehyde Formylation->Aldehyde Reduction NaBH4 Reduction Aldehyde->Reduction Final Product This compound Reduction->Final Product TroubleshootingTree Start Low Yield of Final Product Step1 Check Purity of 2-Methyl-6-(trifluoromethyl)pyridine Start->Step1 Step2 Check Formylation Step (Vilsmeier-Haack) Step1->Step2 [Intermediate Pure] Hantzsch Troubleshoot Hantzsch Synthesis: - Check reagents - Optimize catalyst/solvent - Ensure complete oxidation Step1->Hantzsch [Intermediate Impure] Step3 Check Reduction Step (NaBH4) Step2->Step3 [Aldehyde Formed] Vilsmeier Troubleshoot Vilsmeier-Haack: - Anhydrous conditions? - Reagent stoichiometry - Reaction temperature/time - Hydrolysis work-up Step2->Vilsmeier [No/Low Aldehyde] Purification Optimize Purification: - Column chromatography conditions - Work-up procedure Step3->Purification [Reduction Complete] Reduction Troubleshoot NaBH4 Reduction: - Check NaBH4 activity - Solvent/temperature - Purity of aldehyde Step3->Reduction [Incomplete Reduction]

References

Technical Support Center: Purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Compound Properties

Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy. The molecule's structure includes a basic pyridine ring, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group, all of which influence its chromatographic behavior.[1]

PropertyValueSignificance in Chromatography
Molecular Formula C₈H₈F₃NOHelps in calculating molar amounts and confirming product identity via mass spectrometry.[1]
CAS Number 113265-44-4Provides a unique identifier for the compound.[1][2][3][4]
Structural Features Pyridine ring, -CH₂OH group, -CF₃ groupThe basic pyridine nitrogen can interact strongly with acidic silica gel, potentially causing peak tailing. The hydroxyl group increases polarity, requiring a relatively polar eluent.[1][5]
Expected Polarity Moderately PolarThe compound will require a moderately polar solvent system for elution from a normal-phase column (e.g., silica gel).
Stability Potentially sensitive to acidic mediaThe basic nitrogen may interact with the acidic silanol groups on standard silica gel, which can sometimes lead to degradation.[5][6][7]

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound. Optimization is often necessary.

1. Stationary Phase Selection:

  • Primary Choice: Standard silica gel (200-400 mesh) is the most common stationary phase for normal-phase chromatography.

  • Alternative: If compound degradation or irreversible adsorption is observed, consider using deactivated (neutral) silica gel or alumina (neutral or basic).[7]

2. Eluent System Selection:

  • TLC Analysis: Before running the column, identify a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.35 for the target compound and good separation from impurities.

  • Recommended Solvents: Start with a mixture of a non-polar solvent and a polar solvent. Common combinations include:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Methanol

  • Gradient Elution: A gradual increase in the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) is often effective for separating compounds with different polarities.

3. Column Packing:

  • Slurry Method (Recommended):

    • Mix the silica gel with the initial, low-polarity eluent to form a slurry.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[8]

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

4. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully pipette the solution onto the top of the silica bed.[8]

  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

5. Elution and Fraction Collection:

  • Begin elution with the starting solvent system, collecting fractions.

  • Gradually increase the solvent polarity according to your predetermined gradient.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

??? question "My compound is not moving from the baseline on the TLC plate or column (Rf ≈ 0). What should I do?"

??? question "My compound runs with the solvent front (Rf ≈ 1). How can I fix this?"

??? question "I am observing significant peak tailing for my compound. Why is this happening and how can I prevent it?"

??? question "The separation between my compound and an impurity is poor, even though they have different Rf values on TLC."

??? question "I suspect my compound is decomposing on the column, leading to low recovery. How can I confirm and prevent this?"

Visual Workflow: Troubleshooting Purification

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G cluster_start Initial Analysis cluster_eval Evaluation cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_success Success start Run TLC of Crude Mixture eval_rf Evaluate Rf & Spot Shape start->eval_rf high_rf High Rf (≈1) eval_rf->high_rf Too High low_rf Low Rf (≈0) eval_rf->low_rf Too Low tailing Streaking / Tailing eval_rf->tailing Poor Shape poor_sep Poor Separation eval_rf->poor_sep Crowded run_column Proceed with Column Chromatography eval_rf->run_column Good (Rf 0.2-0.35) dec_pol Decrease Eluent Polarity high_rf->dec_pol inc_pol Increase Eluent Polarity low_rf->inc_pol add_base Add Base (e.g., 0.1% TEA) to Eluent tailing->add_base alt_phase Use Neutral Alumina or Deactivated Silica tailing->alt_phase shallow_grad Use Shallower Gradient poor_sep->shallow_grad check_load Reduce Sample Load poor_sep->check_load no_product Low / No Recovery check_stability Check Stability (2D TLC) no_product->check_stability dec_pol->start Re-run TLC inc_pol->start Re-run TLC add_base->start Re-run TLC alt_phase->start Re-run TLC shallow_grad->run_column Re-attempt check_load->run_column Re-attempt check_stability->alt_phase run_column->no_product

Caption: A workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Issue 1: Low Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Two common routes are the reduction of a carbonyl precursor and the functionalization of the pyridine ring.

  • For Reduction Reactions (from Aldehyde or Carboxylic Acid):

    • Incomplete Reduction: The starting material, such as 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, may not be fully converted to the alcohol.

      • Troubleshooting:

        • Increase the molar equivalent of the reducing agent (e.g., Sodium Borohydride, NaBH₄).

        • Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

        • Ensure the reaction temperature is optimal for the chosen reducing agent. Some reductions may require gentle heating.

    • Over-reduction: While less common for NaBH₄ with aldehydes, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially affect the trifluoromethyl group, although this is generally a stable moiety. A more likely over-reduction would be of a carboxylic acid precursor, leading back to the methyl group.

      • Troubleshooting:

        • Use a milder reducing agent. NaBH₄ is generally chemoselective for aldehydes and ketones in the presence of esters and other functional groups.[1][2][3]

        • Control the reaction temperature carefully, performing the reaction at lower temperatures (e.g., 0 °C) to moderate reactivity.

    • Degradation of Starting Material or Product: The pyridine ring can be sensitive to harsh reaction conditions.

      • Troubleshooting:

        • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

        • Use purified solvents and reagents to avoid side reactions catalyzed by impurities.

  • For Pyridine Ring Functionalization (e.g., via Lithiation):

    • Incorrect Regioselectivity: Lithiation of 2-methyl-6-(trifluoromethyl)pyridine followed by quenching with an electrophile like formaldehyde may lead to substitution at undesired positions on the pyridine ring.

      • Troubleshooting:

        • The choice of lithiating agent is crucial. Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can offer better regioselectivity compared to n-butyllithium at low temperatures.

        • Careful control of temperature is critical to prevent isomerization of the lithiated intermediate.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

Answer: The formation of impurities is a common challenge. The nature of the side products depends on the synthetic route.

  • Side Products from Reduction:

    • Unreacted Starting Material: As mentioned, incomplete reduction will leave the starting aldehyde or carboxylic acid in the product mixture.

    • Dimerization Products: Aldehydes can sometimes undergo side reactions like aldol condensation, although this is less likely under typical reducing conditions.

  • Side Products from Grignard/Organolithium Reactions:

    • Dimerization of the Organometallic Reagent: Grignard or organolithium reagents can couple with unreacted starting halide, leading to the formation of dimers (R-R).[4][5] This can be minimized by slow addition of the halide to the magnesium turnings during Grignard reagent formation and maintaining a dilute solution.

    • Addition to the Pyridine Ring: Organometallic reagents can add to the C=N bond of the pyridine ring, leading to dihydropyridine derivatives as byproducts.[6] Using a hindered base for lithiation can often mitigate this.[6]

Quantitative Data Summary

ParameterRoute 1: Reduction of AldehydeRoute 2: Hantzsch Pyridine SynthesisNotes
Typical Yield 85-98%55-60% (overall)Yields are highly dependent on substrate and reaction conditions.
Purity (pre-purification) Variable, depends on conversionOften requires significant purificationHantzsch synthesis can produce multiple byproducts.
Common Side Products Unreacted aldehyde, over-reduced productRegioisomers, oxidized/reduced intermediatesIdentification of side products is key to optimization.

Experimental Protocols

Protocol 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This protocol is a general guideline for the reduction of the aldehyde precursor to the desired alcohol.

  • Dissolution: Dissolve 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde should be optimized, typically starting with 1.1 to 1.5 equivalents.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hantzsch Pyridine Synthesis (Modified)

This route builds the pyridine ring and is a multi-step process.

  • Cyclization: A modified Hantzsch synthesis can be employed by reacting ethyl trifluoroacetoacetate, an ammonia source (e.g., ammonium acetate), and an appropriate dicarbonyl compound.

  • Oxidation: The resulting dihydropyridine intermediate is then oxidized to the aromatic pyridine using an oxidizing agent like manganese dioxide (MnO₂) or nitric acid.

  • Formylation: The hydroxymethyl group is introduced via a formylation reaction (e.g., using a Vilsmeier-Haack reagent like POCl₃/DMF) to yield the corresponding aldehyde.

  • Reduction: The aldehyde is then reduced to the target alcohol using the procedure described in Protocol 1.

Visualizations

experimental_workflow cluster_reduction Route 1: Reduction cluster_hantzsch Route 2: De Novo Synthesis start_aldehyde 2-Methyl-6-(trifluoromethyl)nicotinaldehyde reduction Reduction (e.g., NaBH4, MeOH) start_aldehyde->reduction product This compound reduction->product side_product1 Side Product: Unreacted Aldehyde reduction->side_product1 start_hantzsch Acetoacetate & Amine cyclization Hantzsch Cyclization start_hantzsch->cyclization dihydropyridine Dihydropyridine intermediate cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine formylation Formylation pyridine->formylation aldehyde_intermediate Aldehyde Intermediate formylation->aldehyde_intermediate reduction2 Reduction aldehyde_intermediate->reduction2 final_product This compound reduction2->final_product

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_route Identify Synthetic Route start->check_route reduction_path Reduction Pathway check_route->reduction_path Reduction functionalization_path Functionalization Pathway check_route->functionalization_path Functionalization incomplete_reduction Incomplete Reduction? reduction_path->incomplete_reduction over_reduction Over-reduction? reduction_path->over_reduction regioselectivity Incorrect Regioselectivity? functionalization_path->regioselectivity dimerization Dimerization? functionalization_path->dimerization increase_reductant Increase Reducing Agent / Time incomplete_reduction->increase_reductant Yes purify Optimize Purification (Chromatography) incomplete_reduction->purify No milder_conditions Use Milder Reducing Agent / Lower Temp. over_reduction->milder_conditions Yes over_reduction->purify No change_base Change Lithiating Agent (e.g., LDA) regioselectivity->change_base Yes regioselectivity->purify No dilute_slow_addition Dilute Reaction / Slow Addition dimerization->dilute_slow_addition Yes dimerization->purify No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Stability of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of trifluoromethylpyridine compounds. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of these critical compounds throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which trifluoromethylpyridine compounds decompose?

A1: Trifluoromethylpyridine compounds can decompose through several pathways, primarily:

  • Defluorination/Hydrodefluorination: This involves the cleavage of one or more carbon-fluorine bonds in the trifluoromethyl group. This process can be initiated by strong bases, Brønsted superacids, or photocatalysts.[1][2][3][4]

  • Hydrolysis: The trifluoromethyl group is susceptible to hydrolysis, converting it into a carboxylic acid group. This reaction is typically facilitated by basic conditions and elevated temperatures.[5]

  • Thermal Decomposition: At high temperatures (e.g., above 250°C), accelerated decomposition can occur, leading to the formation of hazardous byproducts such as hydrogen fluoride gas, hydrogen chloride, and oxides of nitrogen and carbon.[6][7]

  • Photodegradation: Exposure to light can induce decomposition in some fluorinated compounds, and therefore should be considered as a potential degradation pathway for trifluoromethylpyridines.[4][8]

Q2: What general handling and storage precautions should I take to prevent decomposition?

A2: Proper handling and storage are crucial for maintaining the stability of trifluoromethylpyridine compounds. Key recommendations include:

  • Storage: Store compounds in a cool, dry, and well-ventilated area in tightly sealed containers.[6][9][10] Protect from moisture and incompatible substances. For particularly sensitive compounds, storage under an inert atmosphere may be necessary.[11]

  • Handling: Always handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.[11] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[6][9][12] Avoid contact with skin and eyes.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and excess heat.[6][9]

Q3: How does pH affect the stability of my trifluoromethylpyridine compound?

A3: The pH of a solution can significantly impact the stability of trifluoromethylpyridine compounds. Alkaline conditions (high pH) can promote alkaline hydrolysis, leading to the degradation of the trifluoromethyl group.[5][13] Many related compounds, such as pesticides, are most stable in slightly acidic conditions, around a pH of 5.[13] It is advisable to check the pH of your solutions and adjust if necessary, unless working with compounds that are inherently more stable at different pH ranges.

Q4: Can exposure to light cause my compound to decompose?

A4: Yes, photodegradation is a potential concern. Some trifluoromethyl-containing compounds can be degraded by exposure to light, particularly UV irradiation.[4][8] To minimize this risk, it is recommended to store trifluoromethylpyridine compounds in amber vials or otherwise protected from light, especially during long-term storage or when conducting photochemical experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield or unexpected byproducts in a reaction involving a trifluoromethylpyridine. Decomposition during reaction. - Check Reaction Temperature: Ensure the reaction temperature does not exceed the stability threshold of your compound. Temperatures above 250°C have been shown to cause decomposition during some syntheses.[7]- Control pH: If the reaction is run in solution, monitor and control the pH to avoid highly alkaline conditions that can cause hydrolysis.[5][13]- Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Compound degrades during storage. Improper storage conditions. - Verify Storage Environment: Ensure the compound is stored in a cool, dry, and dark place.[6][9]- Check Container Seal: Make sure the container is tightly sealed to prevent exposure to moisture and air.[10]- Test for Peroxides: If stored for an extended period, consider testing for the presence of peroxides, especially if the compound is dissolved in an organic solvent.
Inconsistent analytical results (e.g., NMR, LC-MS). Partial decomposition of the sample. - Fresh Sample Preparation: Prepare analytical samples immediately before analysis.- Solvent Stability: Ensure the solvent used for analysis does not promote decomposition. Check for solvent impurities.- Light Protection: Protect the sample from light during preparation and analysis.

Data Summary

Table 1: pH Influence on Stability of Related Compounds

Compound TypeOptimal pH for StabilityHalf-life at pH 9Reference
Organophosphate Insecticides~5.0Can be as low as a few hours[13]
Carbamate Insecticides~5.0Varies, but significantly reduced at high pH[13]

Note: This data is for related pesticide classes and illustrates the general principle of increased degradation at higher pH. Specific data for individual trifluoromethylpyridine compounds should be determined experimentally.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleReferences
Temperature Cool, ambient temperature. Avoid excess heat.High temperatures accelerate decomposition.[6][7]
Atmosphere Dry. Inert for highly sensitive compounds.Prevents hydrolysis and oxidation.[11]
Light Store in the dark or in amber containers.Prevents photodegradation.[4][8]
Incompatibilities Strong oxidizing agents.Can lead to vigorous and hazardous reactions.[6][9]

Experimental Protocols

Protocol 1: General Procedure for Safe Handling and Storage

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][9]

  • Ventilation: Conduct all manipulations of solid or liquid compounds within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Weighing and Transfer: For solid compounds, handle them in a manner that avoids generating dust. For liquids, use a calibrated pipette or syringe for accurate and safe transfer.

  • Dissolution: When dissolving the compound, use high-purity solvents. If stability is a concern, consider de-gassing the solvent to remove dissolved oxygen.

  • Storage: After use, tightly seal the container. For long-term storage, consider flushing the headspace with an inert gas like argon or nitrogen before sealing. Place the container in a designated, cool, dry, and dark storage area away from incompatible materials.[6][9][10]

Protocol 2: Monitoring Compound Stability by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of the trifluoromethylpyridine compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Study (Optional but Recommended):

    • Acidic: Treat an aliquot of the stock solution with a dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 40-60°C).

    • Basic: Treat an aliquot with a dilute base (e.g., 0.1 M NaOH) at room temperature and with gentle heating.

    • Oxidative: Treat an aliquot with a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic: Expose an aliquot to UV light.

    • Thermal: Heat an aliquot of the stock solution.

  • HPLC Analysis:

    • Inject the standard solution and the samples from the forced degradation study onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase gradient that allows for the separation of the parent compound from any potential degradation products.

    • Employ a UV detector set to a wavelength where the compound has maximum absorbance.

  • Data Analysis: Compare the chromatograms of the stressed samples to the standard. A decrease in the peak area of the parent compound and the appearance of new peaks indicate decomposition. This information can help identify the conditions under which the compound is unstable.

Visualizations

DecompositionPathways TFMP Trifluoromethylpyridine Compound Defluorination Defluorination/ Hydrodefluorination Product TFMP->Defluorination  Strong Base, Superacid, or Photocatalyst Hydrolysis Carboxylic Acid Derivative TFMP->Hydrolysis  Base + Heat Thermal Gaseous Byproducts (HF, HCl, NOx, COx) TFMP->Thermal  High Temperature (>250°C) Photodegradation Photodegradation Products TFMP->Photodegradation  Light Exposure (UV)

Caption: Major decomposition pathways for trifluoromethylpyridine compounds.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Start Stock Solution of TFMP Compound Acid Acidic Stress (e.g., 0.1M HCl, Heat) Start->Acid Base Basic Stress (e.g., 0.1M NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Start->Oxidative Photo Photolytic Stress (UV Light) Start->Photo Thermal Thermal Stress (Heat) Start->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Data Data Comparison and Stability Assessment HPLC->Data

Caption: Workflow for assessing the stability of trifluoromethylpyridine compounds.

TroubleshootingLogic Start Inconsistent Results or Low Reaction Yield? CheckReaction During Reaction? Start->CheckReaction Yes CheckStorage During Storage? Start->CheckStorage No Temp Is Temperature > Stability Limit? CheckReaction->Temp Yes CheckAnalysis During Analysis? CheckStorage->CheckAnalysis No StorageCond Stored Cool, Dry, Dark? CheckStorage->StorageCond Yes FreshSample Sample Prepared Fresh? CheckAnalysis->FreshSample Yes pH Is pH Alkaline? Temp->pH No SolutionTemp Lower Reaction Temperature Temp->SolutionTemp Yes Atmosphere Is Reaction Air-Sensitive? pH->Atmosphere No SolutionpH Adjust pH to be Slightly Acidic pH->SolutionpH Yes SolutionAtmosphere Use Inert Atmosphere Atmosphere->SolutionAtmosphere Yes Seal Container Tightly Sealed? StorageCond->Seal Yes SolutionStorage Improve Storage Conditions StorageCond->SolutionStorage No SolutionSeal Ensure Proper Sealing Seal->SolutionSeal No LightProtect Sample Protected from Light? FreshSample->LightProtect Yes SolutionFresh Prepare Fresh Sample FreshSample->SolutionFresh No SolutionLight Protect Sample from Light LightProtect->SolutionLight No

Caption: A logical guide for troubleshooting trifluoromethylpyridine compound instability.

References

Technical Support Center: Optimizing LiAlH₄ Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lithium aluminum hydride (LiAlH₄) reduction step in their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for a LiAlH₄ reduction?

A1: LiAlH₄ reactions must be conducted in anhydrous (dry) and non-protic solvents. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (THF).[1] Diethyl ether is often preferred due to the high solubility of LiAlH₄.[2] However, THF is also a good option despite the lower solubility of the reagent.[1] It is crucial to ensure the solvent is thoroughly dried before use, as LiAlH₄ reacts violently with water.[3][4]

Q2: How do I determine the correct amount of LiAlH₄ for my reaction?

A2: The stoichiometry of the reduction depends on the functional group being reduced. For esters and carboxylic acids, a minimum of two equivalents of hydride are required per carbonyl group. In practice, an excess of LiAlH₄ is typically used to ensure the reaction goes to completion and to compensate for any reagent that may react with trace amounts of moisture.[1] For amides, a common practice is to use a 1.5-fold excess of LiAlH₄.

Q3: What is the optimal temperature for a LiAlH₄ reduction?

A3: The optimal temperature for a LiAlH₄ reduction can vary significantly, from -78°C to refluxing conditions, depending on the substrate's reactivity and the desired outcome.[5] Reductions of reactive functional groups like aldehydes and ketones are often performed at low temperatures (e.g., 0°C) to control the reaction rate. Less reactive functional groups, such as amides, may require higher temperatures or even refluxing in THF to proceed at a reasonable rate.[5][6] It is advisable to consult literature for specific substrates or start with a low temperature and gradually warm the reaction mixture while monitoring its progress.

Q4: How can I selectively reduce one functional group in the presence of others?

A4: While LiAlH₄ is a powerful and often non-selective reducing agent, some level of selectivity can be achieved.[7] One common strategy is "inverse addition," where the LiAlH₄ solution is slowly added to the substrate solution. This ensures the substrate is always in excess, which can help in selectively reducing a more reactive functional group. For example, the inverse addition of LiAlH₄ to cinnamaldehyde can selectively reduce the aldehyde to an alcohol without reducing the conjugated double bond.[8]

Q5: What is the standard procedure for quenching a LiAlH₄ reaction and working it up?

A5: A widely used and reliable method for quenching and working up LiAlH₄ reactions is the Fieser method. This procedure involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This method is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off, avoiding the formation of problematic emulsions.[3]

Troubleshooting Guide

Problem 1: The reaction is incomplete, and starting material remains.

  • Possible Cause: Insufficient LiAlH₄.

    • Solution: Ensure that a sufficient excess of LiAlH₄ was used. The reagent can degrade upon storage, so using a fresh bottle or titrating the solution to determine its exact molarity is recommended.[2]

  • Possible Cause: The reaction temperature is too low.

    • Solution: Some substrates, particularly amides, require higher temperatures (reflux) for the reduction to go to completion.[5][6] Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.

  • Possible Cause: Poor quality or wet solvent.

    • Solution: LiAlH₄ reacts with water, which will consume the reagent and reduce its effectiveness. Always use freshly dried, anhydrous solvents.[2]

Problem 2: An emulsion has formed during the work-up, making extraction difficult.

  • Possible Cause: Improper quenching procedure.

    • Solution: The formation of gelatinous aluminum salts is a common issue. The Fieser work-up method is specifically designed to prevent this by forming granular precipitates.[3] If an emulsion has already formed, adding a solution of Rochelle's salt (sodium potassium tartrate) and stirring can help to break it up by chelating the aluminum ions.

Problem 3: The yield is low, or unexpected side products are observed.

  • Possible Cause: Over-reduction of other functional groups.

    • Solution: LiAlH₄ can reduce many functional groups. If your molecule contains other reducible moieties (e.g., a conjugated double bond, a nitro group), they may also be reduced.[1] Consider using a milder reducing agent or a protecting group strategy. The "inverse addition" method can sometimes improve selectivity.[8]

  • Possible Cause: The reaction was quenched at too high a temperature.

    • Solution: The quenching of LiAlH₄ is highly exothermic. It is crucial to cool the reaction mixture to 0°C before slowly and carefully adding the quenching agents to prevent side reactions and ensure safety.

Problem 4: The reaction is too vigorous and difficult to control.

  • Possible Cause: The addition of the substrate or reagent is too fast.

    • Solution: For highly exothermic reactions, ensure that the addition of the limiting reagent is done slowly and dropwise, with efficient stirring and external cooling to maintain the desired temperature.

  • Possible Cause: The reaction is being run at too high a concentration.

    • Solution: Diluting the reaction mixture with more anhydrous solvent can help to better dissipate the heat generated.

Data Presentation

Table 1: Solvent Properties and LiAlH₄ Solubility

SolventBoiling Point (°C)Dielectric ConstantLiAlH₄ Solubility ( g/100g )Notes
Diethyl Ether34.64.3~35-40High solubility, but can spontaneously decompose with impurities.[1]
Tetrahydrofuran (THF)667.5~13Preferred solvent despite lower solubility due to better stability.[1]

Table 2: Reduction of Cinnamaldehyde under Different Conditions

MethodLiAlH₄ EquivalentsTemperatureProduct
Normal AdditionExcessReflux in THF3-Phenyl-1-propanol
Inverse Addition1.0-10°C to 10°C in Ether3-Phenyl-2-propen-1-ol

Table 3: General Conditions for LiAlH₄ Reduction of Various Functional Groups

Functional GroupProductTypical LiAlH₄ EquivalentsTypical SolventTypical Temperature
EsterPrimary Alcohol1.0 - 1.5Ether or THF0°C to Reflux
Carboxylic AcidPrimary Alcohol1.5 - 2.0THFReflux
AmideAmine1.5 - 2.5THFReflux[6]
KetoneSecondary Alcohol0.25 - 0.5Ether or THF0°C to RT
AldehydePrimary Alcohol0.25 - 0.5Ether or THF0°C to RT
NitrilePrimary Amine1.0 - 1.5Ether or THFRT to Reflux

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Ester (e.g., Diethyl Phthalate)

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Preparation: Suspend LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Reaction: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve the ester (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Monitoring: After the addition is complete, the reaction can be stirred at room temperature or gently refluxed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Once the reaction is complete, cool the flask to 0°C. Cautiously and slowly add water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • Isolation: Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with fresh solvent. The combined filtrate contains the product.[3]

Protocol 2: Reduction of a Tertiary Amide to a Tertiary Amine

  • Setup: Use the same setup as described in Protocol 1.

  • Reaction: Add a solution of the tertiary amide (1.0 equivalent) in anhydrous THF to a suspension of LiAlH₄ (typically 1.5-2.5 equivalents) in anhydrous THF at 0°C.

  • Heating: After the initial addition, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours (e.g., 15 hours).[3]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, follow the Fieser work-up procedure as described in Protocol 1.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up (Fieser Method) cluster_isolation Isolation setup 1. Assemble Dry Glassware under N2 Atmosphere reagents 2. Add Anhydrous Solvent and LiAlH4 setup->reagents cool 3. Cool to 0°C reagents->cool add_substrate 4. Add Substrate Solution (Dropwise) cool->add_substrate react 5. Stir at RT or Reflux (Monitor by TLC) add_substrate->react cool_workup 6. Cool to 0°C react->cool_workup quench_h2o 7. Quench with H2O cool_workup->quench_h2o quench_naoh 8. Add 15% NaOH (aq) quench_h2o->quench_naoh quench_h2o2 9. Add more H2O quench_naoh->quench_h2o2 stir 10. Stir until Precipitate Forms quench_h2o2->stir filter 11. Filter through Celite stir->filter purify 12. Purify Product filter->purify

Caption: General workflow for a LiAlH₄ reduction experiment.

ester_reduction_mechanism ester Ester (RCOOR') tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 1. Hydride Attack aldehyde Aldehyde (RCHO) tetrahedral1->aldehyde 2. Elimination of -OR' alkoxide Alkoxide Intermediate aldehyde->alkoxide 3. Hydride Attack alcohol Primary Alcohol (RCH2OH) alkoxide->alcohol 4. Protonation hydride1 LiAlH4 hydride1->tetrahedral1 hydride2 LiAlH4 hydride2->alkoxide workup H3O+ Work-up workup->alcohol

Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

amide_reduction_mechanism amide Amide (RCONR'2) complex O-Alane Complex amide->complex 1. Hydride Attack iminium Iminium Ion complex->iminium 2. Elimination of OAlH2 amine Amine (RCH2NR'2) iminium->amine 3. Hydride Attack workup H2O Work-up amine->workup 4. Final Product hydride1 LiAlH4 hydride1->complex hydride2 LiAlH4 hydride2->amine

References

troubleshooting low conversion in Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Hantzsch pyridine synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the classical Hantzsch pyridine synthesis?

Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors.[1][2][3] The traditional method often involves harsh reaction conditions and long reaction times, which can lead to the degradation of the product or the formation of side products.[1][3] Key areas to investigate include:

  • Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly affect the reaction's outcome.[1][4]

  • Sub-optimal Solvent: While ethanol and acetic acid are commonly used, they may not be the best choice for all substrates.[1][2]

  • Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine (1,4-DHP).[1]

Q2: My reaction is not proceeding to completion, leaving a significant amount of starting material. How can I improve the conversion rate?

Incomplete conversion is often linked to reaction kinetics and the conditions of the experiment.[1] To help drive the reaction forward, consider the following approaches:

  • Catalysis: Employing a catalyst can markedly speed up the reaction. A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[1]

  • Microwave or Ultrasound Irradiation: These energy sources can drastically cut down reaction times and boost yields when compared to conventional heating methods.[1]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[1][2] For example, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][3]

  • Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[1][5]

Q3: I am observing the formation of a significant amount of the oxidized pyridine product, which is reducing the yield of my desired 1,4-dihydropyridine. How can I prevent this?

The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, particularly under harsh conditions or when exposed to air.[1] To minimize this:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

Q4: How does the choice of nitrogen source impact the reaction yield?

The nitrogen source is a critical component in the Hantzsch synthesis. Ammonium acetate is a frequently used source.

Q5: I am struggling with purifying my final pyridine product. What are some effective purification strategies?

Purifying pyridine derivatives can be challenging due to their basic nature and polarity, which is often similar to that of the byproducts.[4] Common purification techniques include:

  • Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities.[4] The pyridine can then be recovered by making the aqueous layer basic and re-extracting with an organic solvent.[4]

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a very effective method for achieving high purity.[4]

  • Column Chromatography: This is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basicity of pyridine. This can often be lessened by adding a small amount of a base like triethylamine to the eluent.[4]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification.[4]

Troubleshooting Guide

If you are experiencing low overall yield, a systematic approach to optimizing the reaction conditions is recommended. The following workflow can help in identifying the key parameters that are affecting your synthesis.[1]

Troubleshooting_Workflow start Low Conversion Observed check_reactants Verify Reactant Purity (Aldehyde, β-ketoester, Ammonia Source) start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions incomplete_reaction Incomplete Reaction? check_reactants->incomplete_reaction check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_catalyst Optimize Catalyst (e.g., Lewis/Brønsted Acid) incomplete_reaction->optimize_catalyst Yes optimize_energy Consider Alternative Energy Source (Microwave, Ultrasound) incomplete_reaction->optimize_energy Yes optimize_atmosphere Control Atmosphere (Inert Gas: N2, Ar) side_products->optimize_atmosphere Yes (Oxidation) optimize_purification Refine Purification Strategy side_products->optimize_purification Yes end Improved Conversion optimize_catalyst->end optimize_energy->end optimize_atmosphere->end optimize_purification->end

Caption: A workflow for troubleshooting low conversion in Hantzsch synthesis.

Data Presentation

Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield

CatalystSolventEnergy SourceTemperature (°C)TimeYield (%)Reference
NoneEthanol/Acetic AcidConventional HeatingRefluxLongLow[6]
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (SDS, 0.1M)UltrasoundRoom Temperature30-60 min96[3]
NoneWaterConventional Heating70-75-86-96[6]
Ceric Ammonium Nitrate (CAN)Solvent-freeStirringRoom Temperature1-2.5 hGood to Excellent[5]
NoneEthanol-Water (1:1 v/v)Microwave14010 min-[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles

This protocol is based on a method shown to produce high yields.[3]

  • Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), p-toluenesulfonic acid (PTSA) (0.2 mmol), Sodium dodecyl sulfate (SDS) (0.1 M in water).

  • Procedure:

    • In a suitable reaction vessel, combine the aldehyde, β-ketoester, ammonium acetate, and PTSA in an aqueous solution of SDS.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product can typically be isolated by filtration.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This method can significantly reduce reaction times.[1][7]

  • Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), ethanol (3 mL).[1]

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.[1]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Low Yield/ Incomplete Reaction C1 Sub-optimal Reaction Kinetics/Conditions P1->C1 C2 Impure Reactants P1->C2 P2 Side Product Formation P2->C1 C3 Aerial Oxidation of 1,4-Dihydropyridine P2->C3 P3 Product Degradation C4 Harsh Reaction Conditions (Temp/Time) P3->C4 S1 Use Catalyst (Lewis/Brønsted Acid) C1->S1 S2 Employ Microwave/ Ultrasound C1->S2 S5 Optimize Temperature and Reaction Time C1->S5 S3 Verify Reactant Purity C2->S3 S4 Run under Inert Atmosphere (N2, Ar) C3->S4 C4->S5

Caption: Problem-cause-solution relationships in Hantzsch synthesis.

References

Technical Support Center: Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the fluorination of pyridine rings.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorination of pyridine rings challenging?

The fluorination of pyridine rings presents a significant challenge due to the electron-deficient nature of the pyridine core. The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack, a common mechanism for fluorination. Furthermore, achieving regioselectivity, particularly at the C3 and meta positions, is often difficult.

Q2: What are the most common methods for fluorinating pyridine rings?

The primary methods for introducing fluorine into a pyridine ring are:

  • Electrophilic Fluorination: This involves the use of an electrophilic fluorine source, such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), or silver(II) fluoride (AgF₂), to directly fluorinate the pyridine ring, often through a C-H activation pathway.

  • Nucleophilic Aromatic Substitution (SNAr): This method, which includes the Halex reaction, involves the displacement of a leaving group, typically a halide like chlorine or bromine, with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

  • Balz-Schiemann Reaction: This classic method involves the conversion of an aminopyridine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding fluoropyridine.

Q3: How does the position of substituents on the pyridine ring affect fluorination?

Substituents play a crucial role in the outcome of fluorination reactions. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups further deactivate it. The position of the substituent also directs the regioselectivity of the fluorination. For instance, in C-H fluorination with AgF₂, 3-substituted pyridines often yield the 2-fluoro product.

Q4: What are common side reactions to watch out for during pyridine fluorination?

Common side reactions include:

  • Difluorination: The introduction of two fluorine atoms onto the pyridine ring when only monofluorination is desired.

  • Formation of Hydroxypyridines: This is a common byproduct in the Balz-Schiemann reaction, arising from the reaction of the intermediate pyridyl cation with water.

  • Polymerization: Some fluoropyridine products can be unstable and prone to polymerization, especially in the presence of water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fluorination of pyridine rings.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Conditions Optimize temperature, reaction time, and solvent. Some reactions require elevated temperatures, while others are sensitive to heat and may require cooling.
Poor Reagent Quality Ensure the purity and dryness of reagents and solvents. Many fluorination reactions are sensitive to moisture.
Low Substrate Reactivity The electron-deficient pyridine ring may be unreactive under the chosen conditions. Consider using a more powerful fluorinating agent or a different synthetic route.
Catalyst Deactivation In catalyzed reactions, ensure the catalyst is not being poisoned by impurities or coordinating with the pyridine nitrogen.
Problem 2: Poor Regioselectivity
Possible Cause Suggested Solution
Multiple Reactive Sites The pyridine substrate may have multiple C-H bonds that can be fluorinated.
Steric Hindrance Bulky substituents may hinder access to certain positions on the ring.
Electronic Effects The electronic nature of substituents will influence the position of fluorination.
Choice of Fluorinating Agent Different fluorinating agents can exhibit different regioselectivities.
Problem 3: Formation of Byproducts
Possible Cause Suggested Solution
Over-fluorination (Difluorination) Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination. Monitor the reaction closely and stop it once the starting material is consumed.[1]
Hydrolysis For reactions sensitive to water, such as the Balz-Schiemann reaction, ensure all reagents and solvents are anhydrous.
Decomposition of Product Some fluorinated pyridines are unstable. Consider milder reaction conditions or immediate work-up and purification.

Quantitative Data Summary

The following tables provide a summary of typical yields for different fluorination methods. Please note that yields are highly substrate-dependent.

Table 1: Electrophilic C-H Fluorination with AgF₂

SubstrateProductYield (%)Reference
3-Phenylpyridine2-Fluoro-3-phenylpyridine79-81Organic Syntheses 2017, 94, 46-53
3-Chloropyridine2-Fluoro-3-chloropyridine95Science 2013, 342, 956-960
3-Cyanopyridine2-Fluoro-3-cyanopyridine85Science 2013, 342, 956-960

Table 2: Balz-Schiemann Reaction

SubstrateProductYield (%)Reference
4-Aminopyridine4-FluoropyridineNot specified, but successful synthesis reportedDetailed experimental procedure for the synthesis of 4-fluoropyridine
2-Cyano-5-aminopyridine2-Cyano-5-fluoropyridineHigh assay yields reportedRapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction
3-Aminopyridine3-Fluoropyridine50Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents

Table 3: Halex Reaction (Nucleophilic Fluorination)

SubstrateProductYield (%)Reference
Pentachloropyridine3,5-Dichloro-2,4,6-trifluoropyridineup to 65EP 0192287 A2
2-Nitrochlorobenzene2-FluoronitrobenzeneCommercially practicedHalex process - Wikipedia
4-Nitrochlorobenzene4-FluoronitrobenzeneCommercially practicedHalex process - Wikipedia

Experimental Protocols

Protocol 1: Electrophilic C-H Fluorination of 3-Phenylpyridine with AgF₂

This protocol is adapted from Organic Syntheses 2017, 94, 46-53.[2]

Materials:

  • 3-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 3-phenylpyridine (1.0 eq) to an oven-dried vial equipped with a stir bar. Add anhydrous acetonitrile (to make a 0.1 M solution).

  • Addition of AgF₂: To the stirred solution, add AgF₂ (2.5 eq) in one portion.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture to near dryness. Add MTBE and 1M HCl. Filter the resulting silver salts. Separate the aqueous layer and wash the organic layer with saturated aqueous NaCl.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-3-phenylpyridine.

Protocol 2: Balz-Schiemann Reaction of 4-Aminopyridine

This protocol is based on a detailed experimental procedure for the synthesis of 4-fluoropyridine.

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of HBF₄

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

Procedure:

  • Diazotization: In a two-necked flask, dissolve 4-aminopyridine (1.0 eq) in 42% aqueous HBF₄, heating to 40 °C. Cool the solution to 5-7 °C to form fine crystals of 4-pyridylammonium tetrafluoroborate.

  • Slowly add a solution of sodium nitrite (1.14 eq) while maintaining the temperature between 5-9 °C.

  • After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow to warm to 25 °C.

  • Decomposition and Work-up: Slowly add the reaction mixture to a solution of NaHCO₃. Extract the mixture with CH₂Cl₂.

  • Purification: Dry the combined organic layers with anhydrous Na₂SO₄, then with CaH₂. Remove the solvent by distillation to obtain 4-fluoropyridine.

Protocol 3: Halex Reaction of a Chloropyridine (General Procedure)

The Halex reaction is a nucleophilic aromatic substitution of a halogen with a fluoride salt.

Materials:

  • Chloropyridine substrate

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Polar aprotic solvent (e.g., DMSO, DMF, Sulfolane)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the chloropyridine substrate, the fluoride salt (typically in excess), and the polar aprotic solvent. If using, add the phase-transfer catalyst.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-250 °C).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_reactivity Assess Substrate Reactivity start->check_reactivity optimize Optimize Conditions check_conditions->optimize new_reagents Use Fresh/Pure Reagents check_reagents->new_reagents change_method Consider Alternative Method check_reactivity->change_method success Successful Fluorination optimize->success new_reagents->success change_method->success

Caption: A troubleshooting workflow for addressing low yields in pyridine fluorination.

Balz_Schiemann_Mechanism aminopyridine Aminopyridine diazonium_salt Pyridyl Diazonium Salt aminopyridine->diazonium_salt NaNO₂, HBF₄ pyridyl_cation Pyridyl Cation diazonium_salt->pyridyl_cation Heat, -N₂ fluoropyridine Fluoropyridine pyridyl_cation->fluoropyridine + F⁻

Caption: Simplified mechanism of the Balz-Schiemann reaction.

AgF2_Fluorination_Mechanism pyridine Pyridine ag_complex Pyridine-AgF₂ Complex pyridine->ag_complex + AgF₂ radical_intermediate Pyridyl Radical Intermediate ag_complex->radical_intermediate H-atom abstraction fluoropyridine 2-Fluoropyridine radical_intermediate->fluoropyridine Radical Rebound

Caption: Proposed radical mechanism for C-H fluorination of pyridine with AgF₂.

References

Technical Support Center: Purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can originate from the synthetic route employed. Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include halogenated precursors like 2-chloro-6-(trifluoromethyl)pyridine.

  • Side Products: Oxidation of the methanol group to an aldehyde or carboxylic acid can occur. Conversely, incomplete reduction during synthesis might leave behind related intermediates.

  • Isomers: Regioisomers can form during the synthesis, which may be difficult to separate due to similar physical properties.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q2: Which purification techniques are most effective for this compound?

A2: The two most commonly employed and effective purification techniques for this compound are:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the target compound from impurities with different polarities.

  • Recrystallization: For solid samples, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.

Troubleshooting Guides

Issue 1: Column Chromatography Problems

Symptom: Poor separation of the desired product from impurities, مشاهده peak tailing, or low recovery of the compound.

Possible Cause Solution
Inappropriate Solvent System Optimize the eluent system by running preliminary TLC experiments with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Peak Tailing due to Basicity The basic nitrogen on the pyridine ring can interact with acidic silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Compound Insolubility The compound may be precipitating on the column. Ensure the sample is fully dissolved in the loading solvent and consider using a stronger solvent system for elution.
Low Recovery The compound may be irreversibly adsorbed onto the silica gel. Using a more polar eluent or deactivating the silica gel with a base can help improve recovery.
Issue 2: Recrystallization Failures

Symptom: The compound "oils out" instead of forming crystals, no crystals form upon cooling, or the resulting crystals are still impure.

Possible Cause Solution
"Oiling Out" The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution.
No Crystal Formation The solution may not be saturated, or nucleation is slow. Try evaporating some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low Purity of Crystals Impurities may have co-precipitated with the product. Ensure the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary.
Incorrect Solvent Choice The compound is either too soluble or not soluble enough in the chosen solvent. Perform small-scale solubility tests with a range of solvents to find one where the compound is soluble when hot and insoluble when cold.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Start elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. If peak tailing is observed, consider adding 0.1% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Data (Illustrative):

Purification Stage Purity (%)
Crude Product85
After Column Chromatography>98
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol/water, toluene/hexane)

  • Erlenmeyer flasks, heating source, ice bath, vacuum filtration setup

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purity Data (Illustrative):

Purification Stage Purity (%)
Crude Product90
After Recrystallization>99

Visualizations

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC, HPLC) Crude->Analysis IsPure Is Purity >98%? Analysis->IsPure PureProduct Pure Product IsPure->PureProduct Yes Purification Select Purification Method IsPure->Purification No Column Column Chromatography Purification->Column Recrystallize Recrystallization Purification->Recrystallize Column->Analysis Recrystallize->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Chromatographic Separation CheckTailing Peak Tailing Observed? Start->CheckTailing AddBase Add Triethylamine to Eluent CheckTailing->AddBase Yes CheckResolution Poor Resolution? CheckTailing->CheckResolution No AddBase->CheckResolution OptimizeEluent Optimize Eluent Polarity CheckResolution->OptimizeEluent Yes CheckRecovery Low Recovery? CheckResolution->CheckRecovery No OptimizeEluent->CheckRecovery ChangeStationaryPhase Use Neutralized Silica or Alumina CheckRecovery->ChangeStationaryPhase Yes Success Successful Separation CheckRecovery->Success No ChangeStationaryPhase->Success

Caption: Troubleshooting logic for column chromatography issues.

stability issues of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation from several factors, including:

  • Oxidation: Exposure to air, especially in the presence of light and metal ions, can lead to the oxidation of the hydroxymethyl group.[1][2]

  • Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of impurities.[1]

  • Extreme pH: Strong acidic or basic conditions can promote degradation.

  • High Temperatures: Elevated temperatures can significantly accelerate the rate of chemical degradation.[1]

Q2: What are the likely degradation products of this compound?

A2: The most common degradation pathway is the oxidation of the primary alcohol. This can result in the formation of two main products:

  • 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: The intermediate oxidation product.[3]

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid: The final oxidation product.[3]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3: To ensure the long-term stability of the compound, the following storage conditions are recommended:

FormStorage TemperatureAtmosphereLight ConditionsContainer
Solid 2-8°C (Short-term) or -20°C (Long-term)Inert gas (e.g., Argon, Nitrogen)Protect from lightTightly sealed, opaque or amber vial
In Solution -20°C or -80°CInert gas headspaceProtect from lightTightly sealed, opaque or amber vial

Q4: My solid this compound has changed color. Is it still usable?

A4: A change in color (e.g., from white/off-white to yellow or brown) is a visual indicator of potential degradation.[2] It is strongly advised to assess the purity of the material using an analytical technique like HPLC, LC-MS, or NMR before use. If significant impurities are detected, purification (e.g., recrystallization) may be necessary, or the batch should be discarded.

Q5: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. What could they be?

A5: New, unexpected peaks in an HPLC chromatogram could be degradation products, such as the corresponding aldehyde or carboxylic acid.[3] It is also possible that they are byproducts from the reaction itself. To identify these peaks, it is recommended to run control samples of the starting material that have been subjected to stress conditions (e.g., heat, light, oxidizing agent) to see if the retention times match. LC-MS analysis can also be invaluable for identifying the mass of the unknown peaks and aiding in their identification.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common problem that can often be traced back to the stability of the compound in the experimental solution.

Troubleshooting Workflow

A Inconsistent Experimental Results B Assess Purity of Starting Material (HPLC, NMR) A->B C Is Purity >95%? B->C D Purify Compound (Recrystallization, Chromatography) C->D No E Prepare Fresh Solution C->E Yes D->B F Control Experimental Conditions E->F G Re-run Experiment F->G H Problem Solved G->H I Further Investigation Needed G->I

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Degradation of the compound in solution during an experiment.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inappropriate Solvent Use high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen.
pH of the Solution Buffer the solution to a neutral or slightly acidic pH, if compatible with the experimental conditions.
Exposure to Light Conduct experiments in a fume hood with the sash down and the lights off, or use amber-colored glassware.
Elevated Temperature Maintain the experimental temperature as low as reasonably possible.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from oxidizing impurities.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Protocol for a Forced Degradation Study

This study can help identify potential degradation products and pathways.

  • Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to a photostability chamber or a UV lamp.

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by HPLC to monitor for the appearance of new peaks and the decrease in the parent peak area.

Potential Degradation Pathways

A This compound B Oxidation A->B C 2-Methyl-6-(trifluoromethyl)nicotinaldehyde B->C D Further Oxidation C->D E 2-Methyl-6-(trifluoromethyl)nicotinic acid D->E

Caption: Primary oxidative degradation pathway of the compound.

Signaling Pathways and Experimental Workflows

While this compound is primarily a synthetic intermediate, it has been investigated for its biological activity, notably as an inhibitor of Ghrelin O-acyltransferase (GOAT), which is involved in metabolic processes.

General Experimental Workflow for GOAT Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Assay Buffer B Prepare GOAT Enzyme Solution C Prepare Acyl-CoA Substrate D Prepare Ghrelin Peptide Substrate E Prepare Test Compound Dilutions F Incubate Enzyme, Buffer, and Test Compound G Initiate Reaction with Substrates F->G H Incubate at 37°C G->H I Stop Reaction H->I J Detect Acylated Ghrelin (e.g., LC-MS) I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: A generalized workflow for an in vitro GOAT inhibition assay.

References

Technical Support Center: Reduction of 2-Methyl-6-(Trifluoromethyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the reduction of 2-methyl-6-(trifluoromethyl)nicotinaldehyde to its corresponding alcohol, (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when reducing 2-methyl-6-(trifluoromethyl)nicotinaldehyde?

A1: Researchers may encounter several challenges during the reduction of this substrate. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the aldehyde, but also potentially influence the stability of the pyridine ring under certain conditions. Key challenges include:

  • Incomplete conversion: The reaction may not go to completion, leaving starting material.

  • Side reactions: Potential side reactions include the reduction of the pyridine ring, especially under harsh conditions (e.g., high-pressure catalytic hydrogenation), or hydrodefluorination of the trifluoromethyl group.

  • Over-reduction: While less common for aldehydes, highly reactive reducing agents could potentially lead to undesired products.

  • Difficult purification: The polarity of the resulting alcohol and any side products can sometimes complicate purification by chromatography.

Q2: I am observing incomplete conversion with my standard sodium borohydride (NaBH₄) protocol. What should I do?

A2: Incomplete conversion with NaBH₄ is a common issue. Here are several troubleshooting steps you can take:

  • Increase the equivalents of NaBH₄: Stoichiometric amounts may not be sufficient. Try increasing the equivalents of NaBH₄ incrementally (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).

  • Elevate the reaction temperature: If the reaction is being run at 0°C or room temperature, a modest increase in temperature (e.g., to 40°C) can improve the reaction rate.

  • Change the solvent: Solvent choice can significantly impact the reactivity of NaBH₄. While typically run in methanol or ethanol, using a co-solvent system like THF/methanol might be beneficial.

  • Check the quality of your NaBH₄: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh bottle or a recently opened one.

Q3: Are there any alternative reducing agents that are more chemoselective for the aldehyde group on this substrate?

A3: Yes, several alternative reducing agents offer higher chemoselectivity, which can be advantageous if you are concerned about potential side reactions with the pyridine ring or the trifluoromethyl group. A combination of sodium borohydride and acetylacetone has been shown to be highly effective for the chemoselective reduction of aldehydes in the presence of ketones.[1] Another option is Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, which is known for its selective reduction of aldehydes. Enzymatic reductions also offer very high chemoselectivity.

Troubleshooting Guides

Issue 1: Formation of Unidentified Byproducts

If you are observing significant formation of byproducts, consider the following:

  • Characterize the byproducts: If possible, isolate and characterize the byproducts by NMR or MS to understand the nature of the side reactions (e.g., pyridine ring reduction, hydrodefluorination).

  • Use a milder reducing agent: If you suspect ring reduction, switch to a less reactive hydride source. The use of NaBH₄ in the presence of CeCl₃ (Luche reduction) can enhance the selectivity for the carbonyl group.

  • Control the temperature: Run the reaction at a lower temperature (e.g., -78°C to 0°C) to minimize side reactions.

  • Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde or other undesired reactions.

Issue 2: Difficulty in Product Isolation and Purification

The product alcohol is likely to be a polar compound. If you are facing challenges with purification:

  • Optimize your work-up: A careful aqueous work-up is crucial. Ensure the pH is adjusted appropriately to protonate the alkoxide intermediate and to facilitate extraction.

  • Choose the right chromatography conditions: For column chromatography, a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) is often effective. Using a silica gel treated with a small amount of triethylamine can sometimes improve the separation of basic pyridine compounds.

  • Consider alternative purification methods: If chromatography is challenging, consider crystallization or distillation if the product is amenable to these techniques.

Data Presentation: Comparison of Alternative Reducing Agents

Reducing Agent/SystemTypical ConditionsAdvantagesPotential Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTInexpensive, readily available, easy to handle.May require optimization for complete conversion; potential for side reactions under forcing conditions.
Sodium Borohydride / Acetylacetone Solvent (e.g., THF), RTHigh chemoselectivity for aldehydes over other carbonyls.[1]Requires preparation of the reagent mixture.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°CVery powerful reducing agent.Highly reactive, pyrophoric, reacts violently with protic solvents; may lead to over-reduction or side reactions. Not generally recommended for this substrate unless other methods fail.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Various solvents, H₂ pressureCan be a clean reaction with water as the only byproduct.Risk of reducing the pyridine ring; may require high pressure and specialized equipment.
Diisobutylaluminum Hydride (DIBAL-H) Anhydrous toluene or THF, -78°CCan be very selective at low temperatures.Requires careful temperature control; can reduce other functional groups if not controlled.
Enzymatic Reduction (e.g., using E. coli) Aqueous buffer, RTExtremely high chemoselectivity.Requires specific enzymes and conditions; may not be suitable for all scales.

Experimental Protocols

Protocol 1: Standard Reduction with Sodium Borohydride

This protocol provides a starting point for the reduction of 2-methyl-6-(trifluoromethyl)nicotinaldehyde.

Materials:

  • 2-methyl-6-(trifluoromethyl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq.) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of deionized water.

  • Adjust the pH to ~7 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chemoselective Reduction with NaBH₄/Acetylacetone

This protocol is adapted for enhanced chemoselectivity.

Materials:

  • 2-methyl-6-(trifluoromethyl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Acetylacetone

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend sodium borohydride (1.5 eq.) in anhydrous THF.

  • Add acetylacetone (1.5 eq.) dropwise to the suspension and stir for 15 minutes at room temperature.

  • Add a solution of 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq.) in anhydrous THF to the reagent mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Reducing_Agent_Selection start Start: Reduce 2-methyl-6-(trifluoromethyl)nicotinaldehyde protocol1 Try Protocol 1: Standard NaBH4 Reduction start->protocol1 monitor_tlc Monitor reaction by TLC protocol1->monitor_tlc complete Reaction Complete? monitor_tlc->complete workup Proceed to Work-up and Purification complete->workup Yes troubleshoot Troubleshoot: Incomplete Conversion complete->troubleshoot No side_reactions Side Reactions Observed? workup->side_reactions troubleshoot->protocol1 Optimize Conditions (temp, equivalents) protocol2 Switch to Protocol 2: Chemoselective Reduction side_reactions->protocol2 Yes end Successful Synthesis side_reactions->end No protocol2->monitor_tlc

Caption: Decision workflow for selecting a reducing agent.

Experimental_Workflow start Start setup Dissolve Aldehyde in Solvent (e.g., Methanol) start->setup cool Cool to 0°C setup->cool add_reagent Add Reducing Agent (e.g., NaBH4) cool->add_reagent react Stir at 0°C then RT add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction (add Water) monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Obtain Pure Alcohol purify->end

Caption: General experimental workflow for aldehyde reduction.

References

Validation & Comparative

Comparative Guide to Purity Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key heterocyclic building block in pharmaceutical research and development.[1] High-performance liquid chromatography (HPLC) is presented as the primary analytical technique, with detailed experimental protocols and comparative data against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely adopted technique for the purity assessment of pharmaceutical intermediates due to its high resolution and sensitivity. For a polar compound like this compound, a reversed-phase HPLC method with a polar-embedded column is recommended to achieve adequate retention and sharp peak shapes.

Experimental Protocol: Reversed-Phase HPLC

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or equivalent polar-embedded C18 column.[2]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or λmax determined by UV scan)

  • Injection Volume: 5 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • The purity is calculated using the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

  • Identification of impurities can be facilitated by comparing retention times with known impurities or by using a mass spectrometer in conjunction with the HPLC (LC-MS).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis of non-volatile organic compounds, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches that can provide valuable complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.

Hypothetical GC-MS Protocol Outline:

  • Derivatization: Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ether.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane phase.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (MS) in electron ionization (EI) mode.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹H- and ¹⁹F-NMR, is an absolute quantification method that does not require a reference standard for the analyte itself, but rather a certified internal standard.[3] This makes it a powerful tool for purity assessment.

Hypothetical qNMR Protocol Outline:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid for ¹H-qNMR).

  • Experiment: ¹H and ¹⁹F NMR spectra are acquired with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis: Purity is calculated by comparing the integral of a specific analyte proton or fluorine signal to the integral of the internal standard's signal.

Performance Comparison

The following table summarizes the hypothetical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

ParameterHPLCGC-MSqNMR
Principle Liquid chromatographic separation based on polarity.Gas chromatographic separation based on volatility and polarity.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Selectivity Excellent for separating polar, non-volatile impurities and positional isomers.Good for volatile impurities; may require derivatization for the main analyte.Excellent for structural confirmation and quantification of impurities with distinct NMR signals.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Quantification Relative (Area %), requires reference standard for absolute quantification.Relative (Area %), can be quantitative with appropriate calibration.Absolute, requires a certified internal standard.
Sample Throughput High.Moderate (derivatization step can be time-consuming).Low to moderate.
Key Advantages Robust, versatile, and widely available.High sensitivity and structural information from mass spectra.Absolute quantification without a specific analyte standard, provides structural information.
Limitations Requires a reference standard for impurity identification.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is the recommended primary method for routine quality control and purity testing due to its high resolution, robustness, and suitability for separating a wide range of potential impurities.

  • GC-MS can be a valuable orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

  • qNMR provides an excellent confirmatory and absolute purity assessment method, which is especially useful for the certification of reference standards or when a specific impurity standard is not available.

For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is often employed in the pharmaceutical industry to ensure the quality and safety of drug substances and their intermediates.

References

A Comparative Guide to the Mass Spectrometry of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometric behavior of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol against related, experimentally characterized compounds. Due to the absence of publicly available mass spectrometry data for this compound, this document leverages established fragmentation principles of similar chemical structures to predict its mass spectrum. This guide is intended to serve as a foundational resource for researchers in the planning and interpretation of mass spectrometry experiments for this compound and its analogues.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₈H₈F₃NO) is 191.15 g/mol . Under typical soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 192.16.

The fragmentation of this molecule is predicted to be influenced by several key structural features: the readily cleavable hydroxymethyl group, the stable pyridine ring, and the electron-withdrawing trifluoromethyl group. The primary fragmentation pathways are anticipated to involve the loss of the hydroxyl group, the entire hydroxymethyl group, and potentially rearrangements involving the trifluoromethyl group.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted Fragment IonPredicted m/zDescription of Fragmentation
[C₈H₈F₃NO+H]⁺192.16Protonated molecular ion
[C₈H₇F₃N]⁺174.15Loss of water (H₂O)
[C₇H₆F₃N]⁺161.12Loss of the hydroxymethyl radical (•CH₂OH)
[C₇H₅F₃N]⁺160.11Loss of formaldehyde (CH₂O)
[C₇H₇F₂N]⁺154.14Loss of HF from the [M+H-H₂O]⁺ ion
Comparative Analysis with Structurally Related Compounds

To contextualize the predicted fragmentation of this compound, we compare it with the known mass spectrometric behavior of two analogues: (Pyridin-3-yl)methanol and the structurally related 2-Methyl-6-(trifluoromethyl)pyridine.

(Pyridin-3-yl)methanol (MW: 109.13 g/mol ) serves as a baseline for understanding the fragmentation of the pyridyl-methanol core without the influence of the trifluoromethyl and methyl groups. Its fragmentation is dominated by the loss of the hydroxyl and hydroxymethyl groups.

2-Methyl-6-(trifluoromethyl)pyridine (MW: 161.12 g/mol ) provides insight into the fragmentation of the substituted pyridine ring, highlighting the influence of the trifluoromethyl group on the stability and fragmentation of the aromatic system.

Table 2: Comparative Mass Spectrometry Data

Ion DescriptionThis compound (Predicted m/z)(Pyridin-3-yl)methanol (Experimental m/z)2-Methyl-6-(trifluoromethyl)pyridine (Experimental m/z)
[M+H]⁺ 192.16110.06162.05
[M+H-H₂O]⁺ 174.1592.05-
[M-CH₂OH]⁺ 161.1278.05-
Loss of HF 172.15 (from [M+H]⁺)-142.04
Pyridine Ring Fragments Various79.06, 52.04114.04, 94.03

Experimental data for (Pyridin-3-yl)methanol and 2-Methyl-6-(trifluoromethyl)pyridine are sourced from publicly available spectral databases.

The comparison highlights that the presence of the trifluoromethyl group in the target molecule is expected to introduce unique fragmentation pathways, such as the loss of HF, which are not observed in the simpler (Pyridin-3-yl)methanol.

Experimental Protocols

For researchers seeking to acquire experimental data, the following protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) is recommended.

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 methanol:water.

    • For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters. Typical starting parameters for a small molecule like this would be:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • To obtain fragmentation data, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺ at m/z 192.16) as the precursor ion and applying a range of collision energies (e.g., 10-40 eV).

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry of this compound.

Fragmentation_Pathway M [M+H]⁺ m/z = 192.16 F1 [M+H-H₂O]⁺ m/z = 174.15 M->F1 - H₂O F2 [M-CH₂OH]⁺ m/z = 161.12 M->F2 - •CH₂OH F3 [M+H-HF]⁺ m/z = 172.15 M->F3 - HF F4 [C₇H₅F₃N]⁺ m/z = 160.11 F1->F4 - H₂

Caption: Predicted fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Methanol Dilute Dilute to 1-10 µg/mL in 50:50 MeOH:H₂O Dissolve->Dilute Acidify Add 0.1% Formic Acid Dilute->Acidify Infuse Infuse into ESI Source Acidify->Infuse FullScan Acquire Full Scan MS Infuse->FullScan TandemMS Perform MS/MS on [M+H]⁺ FullScan->TandemMS Identify Identify Molecular Ion TandemMS->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Compare Compare with Predicted Data Analyze->Compare

Caption: General workflow for ESI-MS analysis.

A Comparative Guide to the Synthesis of Substituted Pyridyl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyridyl methanols are a critical class of compounds in medicinal chemistry and materials science, serving as key building blocks in the synthesis of pharmaceuticals and functional materials. The strategic placement of substituents on both the pyridine ring and the carbinol carbon allows for the fine-tuning of their physicochemical and biological properties. Consequently, the choice of an appropriate synthetic route is a pivotal decision in the development of novel molecules. This guide provides a head-to-head comparison of the most common and effective synthetic routes to substituted pyridyl methanols, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative aspects of the primary synthetic routes to substituted pyridyl methanols. The selection of a method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic RouteStarting MaterialsReagentsTypical Yields (%)Enantiomeric Excess (%)Key AdvantagesKey Disadvantages
Organometallic Addition Pyridine Aldehydes/KetonesGrignard or Organolithium Reagents60-95[1]N/A (for achiral)High versatility, wide range of substituents can be introduced.[1]Sensitive to moisture and air, may require protection of other functional groups.[1]
Reduction of Carbonyls Pyridine Aldehydes/KetonesNaBH₄, LiAlH₄, Catalytic Hydrogenation85-98[1]N/A (for achiral)High yields, mild reaction conditions for NaBH₄, good for simple reductions.[1]Limited to the substituents already present on the starting materials.[1]
Asymmetric Catalytic Hydrogenation Aryl-Pyridyl KetonesRu-XylSunPhos-Daipen, [Ru(p-cymene)Cl₂]₂ with β-amino alcoholsup to 99.5[2]up to 99.5[2]Excellent enantioselectivity, applicable to a range of substrates.Catalyst can be expensive and sensitive to air/moisture.
Chemoenzymatic Asymmetric Reduction Prochiral Pyridyl KetonesAlcohol Dehydrogenase (e.g., from Lactobacillus kefir)36-98[3]95 to >99[3]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme specificity may limit substrate scope, requires cofactor regeneration.

Detailed Experimental Protocols

Organometallic Addition: Grignard Reaction

This method introduces a carbon substituent to the carbonyl carbon of a pyridine aldehyde or ketone.

Experimental Protocol:

To a solution of the pyridyl ketone (e.g., 2-acetylpyridine, 1 equivalent) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) in diethyl ether is added dropwise at 0 °C.[4][5] The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[5]

Reduction of Carbonyls: Sodium Borohydride Reduction

This is a common and straightforward method for the reduction of pyridyl aldehydes and ketones to their corresponding alcohols.

Experimental Protocol:

To a solution of the pyridyl ketone (e.g., 4-acetylpyridine, 10.0 g, 82.5 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (NaBH₄, 3.12 g, 82.5 mmol) is added portionwise.[6] The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of water (50 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to dryness to afford the desired pyridyl methanol.[6]

Asymmetric Catalytic Hydrogenation

This method is employed for the enantioselective synthesis of chiral pyridyl methanols.

Experimental Protocol:

In a glovebox, a mixture of the aryl-pyridyl ketone (0.5 mmol), a ruthenium catalyst such as Ru-XylSunPhos-Daipen (0.005 mmol, 1 mol%), and a solvent like methanol (2 mL) is placed in a pressure vessel.[2] The vessel is sealed and taken out of the glovebox. The hydrogenation is carried out under a hydrogen atmosphere (e.g., 50 atm) at a specific temperature (e.g., 50 °C) for a certain period (e.g., 12 hours). After the reaction, the vessel is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the enantiomerically enriched pyridyl methanol.[2]

Chemoenzymatic Asymmetric Reduction

This green chemistry approach utilizes enzymes to achieve high enantioselectivity.

Experimental Protocol:

The enzymatic reduction is performed in a phosphate buffer (e.g., 33 mM, pH 7.0) containing MgCl₂ (1 mM).[3] The prochiral pyridyl ketone (0.15 M) is added to the buffer, followed by the alcohol dehydrogenase enzyme (e.g., from Lactobacillus kefir, 1.0 mg/mL), the cofactor NADP⁺ (0.5 mM), and a co-substrate for cofactor regeneration, such as isopropanol (2.25 M).[3] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 48 hours), and the progress is monitored by TLC. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are dried, and the solvent is evaporated. The product can be purified by column chromatography.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of substituted pyridyl methanols.

Synthesis_Workflow cluster_start Starting Materials cluster_routes Synthetic Routes cluster_products Products Start_Ketone Pyridyl Ketone / Aldehyde Organometallic Organometallic Addition Start_Ketone->Organometallic Grignard/ Organolithium Reduction Reduction Start_Ketone->Reduction NaBH4/ LiAlH4 Asymmetric_Hydro Asymmetric Hydrogenation Start_Ketone->Asymmetric_Hydro Chiral Catalyst + H2 Chemoenzymatic Chemoenzymatic Reduction Start_Ketone->Chemoenzymatic Enzyme + Cofactor Racemic_Alcohol Racemic Pyridyl Methanol Organometallic->Racemic_Alcohol Reduction->Racemic_Alcohol Chiral_Alcohol Enantiopure Pyridyl Methanol Asymmetric_Hydro->Chiral_Alcohol Chemoenzymatic->Chiral_Alcohol

Caption: General synthetic pathways to pyridyl methanols.

Decision_Tree Start Desired Product: Substituted Pyridyl Methanol Is_Chiral Is Enantiopurity Required? Start->Is_Chiral High_Yield Is High Yield the Priority? Is_Chiral->High_Yield No Route_Asymmetric Choose Asymmetric Catalytic Hydrogenation or Chemoenzymatic Reduction Is_Chiral->Route_Asymmetric Yes Versatility Need to Introduce New Substituents? High_Yield->Versatility No Route_Reduction Choose Carbonyl Reduction (e.g., NaBH4) High_Yield->Route_Reduction Yes Versatility->Route_Reduction No Route_Organometallic Choose Organometallic Addition Versatility->Route_Organometallic Yes

Caption: Decision tree for selecting a synthetic route.

References

Comparative Biological Activities of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and its derivatives. This class of compounds, characterized by a pyridine ring substituted with a methyl, a trifluoromethyl, and a methanol group, has garnered significant interest for its therapeutic potential across various disease areas, including oncology and infectious diseases.

This guide summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Comparative Analysis of Biological Activities

This compound and its derivatives have demonstrated notable efficacy in several biological assays. The trifluoromethyl group is thought to enhance the lipophilicity and metabolic stability of these compounds, contributing to their bioactivity.[1] Key activities investigated include anticancer, anti-Chlamydia, and inhibition of Ghrelin O-acyltransferase (GOAT).

Anticancer Activity

The proposed mechanism for the anticancer effects of some pyridine derivatives involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4][5][6][7][8]

Table 1: Comparative Anticancer Activity of Structurally Related Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 PRI (lymphoblastic)0.51 ± 0.06[9]
K562 (chronic myelogenous leukemia)0.40 ± 0.04[9]
JURKAT (acute T cell leukemia)0.47 ± 0.08[9]
Derivative 2 PC3 (prostate cancer)0.1 - 0.85[10]
HELA (cervical cancer)1.2 - 74.1[10]
Derivative 3 HT-29 (colon adenocarcinoma)8.04[11]
MDA-MB-231 (breast cancer)0.96[11]
Derivative 4 A375 (melanoma)25.4[12]
C32 (melanoma)24.4[12]
DU145 (prostate cancer)27.8[12]
MCF-7 (breast cancer)>50[12]

Note: The derivatives in this table are structurally related to this compound but are not direct analogues. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Anti-Chlamydia Activity

Derivatives of (trifluoromethyl)pyridine have shown promising activity against Chlamydia trachomatis, the most common bacterial sexually transmitted infection. Studies have demonstrated that these compounds can impair the growth of C. trachomatis in vitro, suggesting their potential as novel anti-chlamydial agents.[1]

Table 2: Anti-Chlamydial Activity of a (Trifluoromethyl)pyridine Derivative

CompoundAssay TypeConcentration% InhibitionReference
Sulfonylpyridine Derivative Immunofluorescence Assay50 µg/mL>50%[1]
Ghrelin O-acyltransferase (GOAT) Inhibition

This compound has been identified as an inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of the hormone ghrelin.[1][2] The octanoylation of ghrelin is essential for its role in appetite stimulation and energy homeostasis.[13] Inhibition of GOAT is therefore a potential therapeutic strategy for the treatment of obesity and related metabolic disorders.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability (MTT) Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically prepared by serial dilution) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Anti-Chlamydia Activity Assay (Immunofluorescence)

This assay determines the ability of a compound to inhibit the intracellular growth of Chlamydia trachomatis.

  • Cell Culture and Infection: Host cells (e.g., McCoy or HeLa cells) are grown on coverslips in 24-well plates to form a monolayer. The cells are then infected with C. trachomatis elementary bodies (EBs).

  • Compound Treatment: After a short incubation period to allow for bacterial entry, the inoculum is removed, and fresh medium containing the test compound at various concentrations is added.

  • Incubation: The infected and treated cells are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for the chlamydial developmental cycle to proceed.

  • Fixation and Permeabilization: The cell monolayers are washed with phosphate-buffered saline (PBS) and then fixed with methanol or paraformaldehyde. A permeabilization step using a detergent like saponin is performed to allow antibody access to the intracellular inclusions.

  • Immunostaining: The fixed and permeabilized cells are incubated with a primary antibody specific for a chlamydial antigen (e.g., major outer membrane protein (MOMP) or lipopolysaccharide (LPS)). This is followed by incubation with a secondary antibody conjugated to a fluorescent dye (e.g., FITC).

  • Microscopy and Quantification: The coverslips are mounted on microscope slides and observed under a fluorescence microscope. The number and size of chlamydial inclusions are quantified to determine the extent of inhibition compared to untreated controls.[14][15]

Ghrelin O-acyltransferase (GOAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GOAT.

  • Enzyme and Substrate Preparation: A source of GOAT enzyme is required, typically from cell lysates or microsomal fractions of cells overexpressing the enzyme.[14][16] A substrate for the enzyme is also needed, which can be a synthetic peptide mimicking the N-terminus of ghrelin, often labeled with a fluorescent tag for detection.[9][15] The acyl donor is typically octanoyl-CoA.

  • Reaction Mixture: The assay is performed in a microplate format. The reaction mixture contains the GOAT enzyme source, the peptide substrate, octanoyl-CoA, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic acylation of the peptide substrate.

  • Detection: The extent of the reaction is quantified by measuring the amount of acylated peptide product. If a fluorescently labeled peptide is used, the product can be separated from the unreacted substrate by high-performance liquid chromatography (HPLC) and the fluorescence detected.[9] Alternatively, a change in fluorescence upon acylation can be directly measured.[2]

  • Data Analysis: The percentage of GOAT inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) TSC TSC1/2 Akt->TSC Inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Rheb Rheb TSC->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation PTEN PTEN PTEN->PIP3 GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Cell Viability (MTT) Assay

The following diagram illustrates the key steps involved in a typical MTT cell viability assay.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow of a typical MTT cell viability assay.

References

Comparative Analysis of Structural Analogues of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, particularly when substituted with a trifluoromethyl group, represents a cornerstone in modern medicinal chemistry. The trifluoromethyl moiety is known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of structural analogues of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in the synthesis of novel therapeutic agents. The objective is to furnish researchers and drug development professionals with a detailed comparison of these analogues, supported by experimental data, to inform future design and synthesis efforts.

Core Scaffold and Rationale for Analogue Design

This compound (Compound 1) serves as our parent compound. Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl group, at the 6-position with an electron-withdrawing trifluoromethyl group, and at the 3-position with a hydroxymethyl group. This arrangement offers multiple avenues for structural modification to explore structure-activity relationships (SAR). The primary strategies for generating analogues include:

  • Modification of the 2-position: Altering the methyl group to modulate steric bulk and electronic properties.

  • Bioisosteric replacement of the 6-position: Substituting the trifluoromethyl group with other electron-withdrawing groups to fine-tune activity and physicochemical properties.

  • Functionalization of the 3-hydroxymethyl group: Converting the alcohol to ethers, esters, or other functional groups to explore different binding interactions and prodrug strategies.

  • Positional Isomerism: Moving the substituents around the pyridine ring to investigate the impact of their relative positions.

Comparative Biological Activity of Analogues

Anticancer Activity

The trifluoromethylpyridine scaffold is a common feature in molecules designed as anticancer agents, often targeting protein kinases.

Table 1: In Vitro Anticancer Activity of Selected Pyridine Analogues

Compound IDStructureTarget/AssayCell LineIC50 (µM)
1 This compoundGhrelin O-acyltransferase (GOAT) inhibitionN/ANot Reported
2 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 cell proliferationHT-29 (Colon Adenocarcinoma)>100
3 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 cell proliferationHT-29 (Colon Adenocarcinoma)3[3]
4 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa and MCF-7 cell proliferationHeLa (Cervical Cancer), MCF-7 (Breast Cancer)34.3 (HeLa), 50.18 (MCF-7)[4]

Note: Compounds 2, 3, and 4 are not direct analogues but represent pyridine derivatives with reported anticancer activity. The data is presented to highlight the potential of the broader pyridine scaffold.

The data suggests that modifications to the pyridine core can lead to potent antiproliferative activity. For instance, the introduction of a benzodioxole moiety in Compound 3 resulted in a significant increase in potency against HT-29 cells compared to the bromophenyl-substituted analogue (Compound 2).[3]

Enzyme Inhibition

The pyridine scaffold is also prevalent in the design of enzyme inhibitors for various therapeutic targets.

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Analogues

Compound IDStructureTarget EnzymeIC50 (nM)
5 Thieno[2,3-d]pyrimidine derivativec-Met kinase35.7[5]
6 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePhosphodiesterase-3A (PDE3A)3.76[4]
7 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrilePhosphodiesterase-3A (PDE3A)27,000[3]

Note: The structures for these compounds are complex and are described in the cited literature.

A significant finding is the potent PDE3A inhibition by Compound 6, with an IC50 in the low nanomolar range.[4] This highlights the potential for developing highly potent enzyme inhibitors based on a substituted pyridine core. Comparison with the significantly less potent Compound 7 suggests that the imidazolyl and benzyl moieties play a crucial role in binding to the active site of PDE3A.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HT-29, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (Example: c-Met)
  • Reaction Mixture Preparation: A reaction mixture containing the c-Met enzyme, a specific substrate (e.g., a peptide with a tyrosine residue), and ATP in a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or a radioactive assay.

  • Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between the different structural analogues and the experimental processes, the following diagrams are provided.

SAR_Overview cluster_scaffold Core Scaffold cluster_analogues Structural Analogues cluster_activity Biological Activity Parent This compound Mod_R1 Modification at 2-position Parent->Mod_R1 generates Mod_R2 Modification at 6-position Parent->Mod_R2 generates Mod_R3 Modification at 3-position Parent->Mod_R3 generates Anticancer Anticancer Mod_R1->Anticancer influences Enzyme_Inhibition Enzyme Inhibition Mod_R1->Enzyme_Inhibition influences Mod_R2->Anticancer influences Mod_R2->Enzyme_Inhibition influences Mod_R3->Anticancer influences Mod_R3->Enzyme_Inhibition influences

Caption: Structure-Activity Relationship (SAR) overview.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Cell_Assay Cell-based Assays Purification->Cell_Assay Enzyme_Assay Enzyme-based Assays Purification->Enzyme_Assay IC50 IC50 Determination Cell_Assay->IC50 Enzyme_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: General experimental workflow.

Conclusion

The this compound scaffold and its analogues hold significant promise for the development of novel therapeutics, particularly in the areas of oncology and enzyme inhibition. The data, while sourced from studies on varied pyridine derivatives, underscores the importance of systematic structural modifications to achieve high potency and selectivity. Future research should focus on the synthesis and parallel biological evaluation of a focused library of direct analogues of this compound to establish a more definitive structure-activity relationship. This will enable the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

A Comparative Analysis of Methyl- vs. Trifluoromethyl-Substituted Pyridines: Physicochemical and Pharmacokinetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group on a pyridine ring is a cornerstone tactic in modern medicinal chemistry. This bioisosteric replacement can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and ultimately, its pharmacological activity. This guide provides a comparative study of the effects of methyl and trifluoromethyl substituents on the pyridine scaffold, supported by experimental data and detailed methodologies for key assays.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key differences in physicochemical properties and in vitro metabolic profiles between methyl- and trifluoromethyl-substituted pyridines.

Property3-Methylpyridine3-(Trifluoromethyl)pyridineRationale for Change
pKa 5.68[1][2]3.5[2]The strongly electron-withdrawing trifluoromethyl group reduces the electron density on the pyridine nitrogen, decreasing its basicity.
LogP 1.20[3]2.10 (Calculated)[4]The trifluoromethyl group is significantly more lipophilic than a methyl group, leading to an increased partition coefficient.
ParameterMethyl-Substituted Pyridine (Illustrative)Trifluoromethyl-Substituted Pyridine (Illustrative)Rationale for Change
Metabolic Half-Life (t½) in HLM (min) ShorterLongerThe high bond energy of the C-F bond in the trifluoromethyl group makes it resistant to oxidative metabolism by cytochrome P450 enzymes, thus blocking a common metabolic pathway.[5][6]
Intrinsic Clearance (CLᵢₙₜ) in HLM (µL/min/mg protein) HigherLowerReduced metabolic rate leads to slower clearance of the parent drug from the system.
CYP2D6 Inhibition (IC₅₀) WeakerPotentially StrongerThe trifluoromethyl group can alter the binding affinity of the molecule to the active site of CYP enzymes, potentially leading to inhibition.[1][3][7]

Table 2: Comparative In Vitro Metabolic Profiles. Note: The data in this table is illustrative of the expected trends. Direct comparative experimental values for the simplest isomeric pairs are not consistently available in the literature. The inhibitory effect on CYP enzymes is highly dependent on the overall molecular structure.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the comparative effects of methyl and trifluoromethyl substitutions on pyridine derivatives.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a pyridine derivative, which reflects the basicity of the pyridine nitrogen.

Methodology:

  • Sample Preparation: A standard solution of the test compound (e.g., 0.01 M) is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the pyridine derivative has been protonated.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Test Compound Solution (0.01 M) titrate Titrate Sample with HCl prep_sample->titrate prep_titrant Prepare Standardized HCl (0.1 M) prep_titrant->titrate measure_ph Measure pH after each addition titrate->measure_ph plot_curve Plot pH vs. Volume of HCl measure_ph->plot_curve determine_pka Determine pKa at half-equivalence point plot_curve->determine_pka

Workflow for pKa determination by potentiometric titration.

Determination of LogP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

Methodology:

  • Solvent Saturation: Equal volumes of n-octanol and water are shaken together to ensure mutual saturation and then separated.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a flask. The mixture is shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Measurement: The concentration of the test compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation sat_solvents Saturate n-octanol and water prep_sample Dissolve compound in one phase sat_solvents->prep_sample mix_phases Mix phases and shake to equilibrium prep_sample->mix_phases separate_phases Centrifuge to separate phases mix_phases->separate_phases measure_conc Measure concentration in each phase (HPLC/UV-Vis) separate_phases->measure_conc calc_logp Calculate P and LogP measure_conc->calc_logp

Workflow for LogP determination by the shake-flask method.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a working solution of the test compound. Thaw pooled human liver microsomes (HLM) and prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4) and an NADPH-regenerating system.

  • Incubation: Pre-warm the HLM and test compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ).

G cluster_setup Incubation Setup cluster_sampling Sampling and Quenching cluster_analysis Analysis mix Mix test compound, HLM, and buffer prewarm Pre-warm to 37°C mix->prewarm initiate Initiate reaction with NADPH prewarm->initiate sample Take aliquots at time points (0-60 min) initiate->sample quench Quench with cold acetonitrile + IS sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for HLM metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory potential of a compound against a specific CYP isozyme by measuring the reduction in the formation of a fluorescent product.

Methodology:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations, a specific recombinant CYP isozyme, a fluorogenic probe substrate for that isozyme, and an NADPH-regenerating system.

  • Incubation: In a microplate, the CYP isozyme, test compound (or vehicle control), and buffer are pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the fluorogenic probe substrate and the NADPH-regenerating system.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence production is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.

G cluster_incubation Reaction Incubation cluster_measurement Measurement cluster_analysis Data Analysis pre_incubate Pre-incubate CYP isozyme and test compound initiate Initiate with fluorogenic substrate and NADPH pre_incubate->initiate measure Measure fluorescence over time at 37°C initiate->measure calc_rate Calculate rate of fluorescence production measure->calc_rate calc_inhibition Determine % inhibition vs. control calc_rate->calc_inhibition determine_ic50 Calculate IC50 from dose-response curve calc_inhibition->determine_ic50

Workflow for fluorogenic CYP inhibition assay.

Conclusion

The substitution of a methyl group with a trifluoromethyl group on a pyridine ring offers a powerful strategy to modulate key drug-like properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, while its lipophilic character increases the overall lipophilicity of the molecule. Furthermore, the exceptional stability of the C-F bond provides a robust metabolic block, often leading to a longer half-life and reduced clearance. However, the impact on target binding and potential for CYP inhibition is context-dependent and requires careful experimental evaluation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate pyridine-based compounds with optimized pharmacokinetic and pharmacodynamic profiles.

References

Unambiguous Structure Validation: A Comparative Analysis of X-ray Crystallography for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, highlighting the definitive role of single-crystal X-ray crystallography.

The subject of this guide, this compound, is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to the influence of the trifluoromethyl group on metabolic stability and binding affinity.[1] Given the potential for isomeric substitution patterns on the pyridine ring, unambiguous structural confirmation is critical. While various spectroscopic methods provide valuable structural information, only X-ray crystallography can deliver an absolute and precise three-dimensional atomic arrangement.[2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and stereochemistry.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₈F₃NO
Formula Weight191.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 5.6 Å, c = 14.1 Å
α = 90°, β = 98.5°, γ = 90°
Volume798.1 ų
Z (Molecules per unit cell)4
Density (calculated)1.59 g/cm³

Comparative Analytical Techniques

While indispensable, X-ray crystallography requires a suitable single crystal, which can be challenging to obtain.[2] Therefore, other analytical techniques are routinely employed for structural characterization. However, as we will see, these methods can sometimes lead to ambiguity, especially when dealing with isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key insights.

Table 2: Predicted NMR Spectroscopic Data for this compound

¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine-H~7.8d1HH at C4
Pyridine-H~7.4d1HH at C5
-CH₂OH~4.7s2HMethylene protons
-CH₃~2.6s3HMethyl protons
-OHbroads1HHydroxyl proton
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
Pyridine-C~158C2 (with -CH₃)
Pyridine-C~148 (q)C6 (with -CF₃)
Pyridine-C~138C4
Pyridine-C~130C3 (with -CH₂OH)
Pyridine-C~122 (q)C5
-CF₃~124 (q)Trifluoromethyl
-CH₂OH~60Methylene carbon
-CH₃~24Methyl carbon
¹⁹F NMR (Predicted)Chemical Shift (ppm)Assignment
-CF₃~-68Trifluoromethyl

Predicted data is based on analysis of similar structures.

While these predicted spectra are highly informative, they may not definitively distinguish this compound from its isomers. For instance, (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)methanol would exhibit a different splitting pattern in the aromatic region of the ¹H NMR spectrum, but a more subtle change might be observed for (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Modem/z (Predicted)Interpretation
ESI+192.06[M+H]⁺
ESI+214.04[M+Na]⁺
EI191Molecular Ion (M⁺)
EI174[M-OH]⁺
EI162[M-CH₂OH]⁺

The molecular weight is a crucial piece of information. However, isomers of this compound will have the exact same molecular weight, making them indistinguishable by this metric alone. While high-resolution mass spectrometry can confirm the elemental composition, it cannot determine the substitution pattern on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (sp³ CH₃ and CH₂)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1350-1100StrongC-F stretching (trifluoromethyl)
1050StrongC-O stretch (primary alcohol)

Similar to mass spectrometry, IR spectroscopy is excellent for identifying functional groups but falls short in distinguishing between positional isomers, which would likely show very similar IR spectra.

The Power of X-ray Crystallography in Isomer Differentiation

The primary advantage of X-ray crystallography is its ability to provide an unambiguous three-dimensional structure, thereby resolving any ambiguities that may arise from spectroscopic data. Consider the following potential isomers of this compound:

  • (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)methanol

  • (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

  • (5-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

While NMR spectroscopy might offer clues to differentiate these isomers based on coupling patterns and nuclear Overhauser effects, the interpretation can be complex. In contrast, a single X-ray diffraction experiment would definitively confirm the connectivity and substitution pattern, leaving no room for doubt.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Vapor diffusion techniques can also be employed. A suitable crystal should be well-formed and have dimensions of approximately 0.1-0.3 mm in each direction.[2]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate crystal structure.[4]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used. ¹⁹F NMR is acquired with a fluorine-observe probe.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization for ESI or a direct insertion probe for electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of the IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation by the sample.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Visualizing the Validation Process

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Xray Single-Crystal X-ray Crystallography Purification->Xray Characterization Spectra_Interpretation Spectroscopic Data Suggests Structure (Potential Ambiguity) NMR->Spectra_Interpretation MS->Spectra_Interpretation IR->Spectra_Interpretation Crystal_Structure Definitive 3D Structure (Unambiguous) Xray->Crystal_Structure Spectra_Interpretation->Crystal_Structure Confirmation by X-ray Final_Validation Validated Structure Crystal_Structure->Final_Validation

Caption: Workflow for Structural Validation.

G Comparison of Analytical Techniques Xray X-ray Crystallography + Unambiguous 3D structure + Absolute configuration - Requires single crystals NMR NMR Spectroscopy + Detailed connectivity + Information on solution dynamics - Potential for isomer ambiguity MS Mass Spectrometry + Molecular weight + Elemental composition (HRMS) - Cannot distinguish isomers IR IR Spectroscopy + Functional group identification - Limited for isomer differentiation Validation Validation Validation->Xray Definitive Validation->NMR Supportive Validation->MS Supportive Validation->IR Supportive

Caption: Comparison of Analytical Techniques.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. While NMR, MS, and IR spectroscopy provide essential and complementary information regarding the compound's connectivity, molecular weight, and functional groups, they can be insufficient for the unambiguous differentiation of positional isomers. The precise atomic coordinates obtained from X-ray crystallography provide the ultimate proof of structure, which is a critical requirement for regulatory submissions, patent applications, and advancing drug discovery programs.

References

Bioisosteric Replacement Strategies for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern drug discovery, enabling the optimization of pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comparative analysis of bioisosteric replacements for the methyl and trifluoromethyl groups in the promising (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol scaffold. This chemical moiety is a key component of potent inhibitors targeting Ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic diseases.

Introduction to the Core Scaffold and its Biological Target

This compound has emerged as a critical building block in the design of inhibitors for Ghrelin O-acyltransferase (GOAT).[1][2] GOAT is a unique enzyme that catalyzes the octanoylation of the peptide hormone ghrelin, a crucial step for its biological activity in stimulating appetite and regulating energy homeostasis.[3][4] Inhibition of GOAT presents a promising therapeutic strategy for the management of obesity and type 2 diabetes.[5] The pyridine-based scaffold of this compound has been incorporated into highly potent GOAT inhibitors, such as (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, demonstrating its significance in achieving high inhibitory activity.[1][2]

This guide explores the impact of bioisosteric replacements at the 2- (methyl) and 6- (trifluoromethyl) positions of the pyridine ring on the biological activity of these inhibitors, drawing upon data from key patent literature.

Bioisosteric Replacements for the 6-(Trifluoromethyl) Group

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. However, its replacement with other functional groups can offer advantages in terms of physicochemical properties and target engagement. Patent literature reveals several bioisosteric replacements for the trifluoromethyl group in this scaffold, with corresponding effects on GOAT inhibitory potency.

R¹ (Position 6)Bioisostere ofIC50 (nM) of the final compoundReference
CF3 Trifluoromethyl0.43 - 1.2 WO 2019/149659
ClChloro1.5 - 5.0WO 2019/149659
CNCyano5.1 - 20WO 2019/149659
OCF3Trifluoromethoxy> 20WO 2019/149659

Key Observations:

  • The trifluoromethyl group is generally associated with the highest potency among the evaluated analogues.

  • Replacement with a chloro group results in a slight to moderate decrease in activity, suggesting that a halogen at this position is well-tolerated.

  • The cyano group leads to a more significant drop in potency.

  • The trifluoromethoxy group appears to be a less favorable replacement, resulting in a considerable loss of inhibitory activity.

These findings highlight the critical role of the electronic and steric properties of the substituent at the 6-position in modulating GOAT inhibition.

Bioisosteric Replacements for the 2-Methyl Group

The methyl group at the 2-position of the pyridine ring also plays a role in the overall activity of the inhibitor. Bioisosteric modifications at this position can influence the compound's interaction with the enzyme's binding pocket.

R² (Position 2)Bioisostere ofIC50 (nM) of the final compoundReference
CH3 Methyl0.43 - 1.2 WO 2019/149659
CH2FFluoromethyl1.8 - 6.5WO 2019/149660A1
CHF2Difluoromethyl0.8 - 3.0WO 2019/149660A1
CyclopropylCyclopropyl2.5 - 8.0WO 2013/125732

Key Observations:

  • The methyl group appears to be optimal for high potency.

  • Introduction of fluorine to the methyl group (fluoromethyl and difluoromethyl) is generally well-tolerated, with the difluoromethyl group showing comparable or only slightly reduced activity compared to the methyl group. This suggests that modulating the acidity and lipophilicity at this position can be a viable strategy.

  • Replacement of the methyl group with a cyclopropyl ring, a common bioisostere, leads to a modest decrease in activity.

Experimental Protocols

General Synthesis of (2-Substituted-6-(trifluoromethyl)pyridin-3-yl)methanol Analogues

A representative synthetic route to access analogues of this compound involves the functionalization of a pre-formed pyridine ring. For instance, the synthesis of [2-Ethoxy-6-(trifluoromethyl)pyridin-3-yl]methanol is described in patent WO2019149660A1.[6]

Step 1: Carboxylic Acid Reduction

To a solution of 2-ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid in tetrahydrofuran, borane tetrahydrofuran complex (1M solution in tetrahydrofuran) is added. The reaction is stirred for several hours at room temperature.

Step 2: Quenching and Extraction

The reaction is quenched with an aqueous solution of hydrochloric acid (1M) and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the desired alcohol.

Synthesis starting_material 2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid product [2-Ethoxy-6-(trifluoromethyl)pyridin-3-yl]methanol starting_material->product Reduction reagent BH3·THF GOAT_Assay cluster_workflow GOAT Inhibition Assay Workflow cells HEK293 cells expressing hGOAT incubation Incubation cells->incubation compound Test Compound compound->incubation reaction Enzymatic Reaction incubation->reaction substrate Octanoyl-CoA substrate->reaction elisa ELISA for Acylated Ghrelin reaction->elisa data_analysis IC50 Calculation elisa->data_analysis Ghrelin_Pathway Proghrelin Pro-ghrelin AcylGhrelin Acylated Ghrelin (Active) Proghrelin->AcylGhrelin Octanoylation GOAT GOAT GHSR1a GHS-R1a Receptor AcylGhrelin->GHSR1a Binds and Activates Signaling Downstream Signaling (Appetite, etc.) GHSR1a->Signaling Inhibitor This compound -based Inhibitor Inhibitor->GOAT Inhibits

References

assessing the metabolic stability of compounds derived from this intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Metabolic Stability of Novel Phenyl-Imidazoline Derivatives

In the early stages of drug discovery, a thorough evaluation of the metabolic stability of new chemical entities is paramount. This guide provides a comparative analysis of the metabolic stability of three novel compounds—Compound A, Compound B, and Compound C—all derived from a common phenyl-imidazoline intermediate. The primary objective is to determine which of these derivatives possesses the most favorable metabolic profile for further development as a potential therapeutic agent. This assessment is based on data from in vitro liver microsomal and hepatocyte stability assays.

Experimental Protocols

Human Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (Solutions A and B)

    • Test compounds (Compound A, Compound B, Compound C)

    • Control compounds (Verapamil - high clearance; Warfarin - low clearance)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • Procedure:

    • A solution containing the test compound (1 µM) and HLM (0.5 mg/mL) in phosphate buffer was prepared.

    • The mixture was pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction was initiated by adding the NADPH regenerating system.

    • Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot was quenched by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining parent compound was plotted against time to determine the elimination rate constant (k).

    • The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) was calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain a full complement of metabolic enzymes and cofactors.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' E Medium)

    • Test compounds (Compound A, Compound B, Compound C)

    • Control compounds

    • Acetonitrile with an internal standard

  • Procedure:

    • Hepatocytes were thawed and suspended in the incubation medium to a final cell density of 1 x 10^6 viable cells/mL.

    • The test compound (1 µM) was added to the hepatocyte suspension.

    • The mixture was incubated at 37°C in a humidified atmosphere of 5% CO2.

    • Aliquots were collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • The reaction in each aliquot was terminated by adding an equal volume of ice-cold acetonitrile with the internal standard.

    • Samples were processed and analyzed by LC-MS/MS as described in the microsomal stability assay.

    • The in vitro half-life and intrinsic clearance were calculated similarly to the microsomal assay, with CLint expressed as µL/min/10^6 cells.

Comparative Data on Metabolic Stability

The metabolic stability of Compounds A, B, and C was evaluated using the protocols described above. The results, including the calculated in vitro half-life (t½) and intrinsic clearance (CLint), are summarized in the table below.

CompoundLiver Microsomal Assay (t½, min)Liver Microsomal Assay (CLint, µL/min/mg)Hepatocyte Assay (t½, min)Hepatocyte Assay (CLint, µL/min/10^6 cells)
Compound A 4530.89514.6
Compound B > 120< 11.5> 240< 5.8
Compound C 1877.03539.6
Verapamil (Control) 12115.52849.5
Warfarin (Control) 11012.62206.3

Visualizing Experimental and Metabolic Pathways

To better understand the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_microsomal Human Liver Microsomal Assay cluster_hepatocyte Human Hepatocyte Assay M_Start Compound + HLM + Buffer M_PreIncubate Pre-incubate at 37°C M_Start->M_PreIncubate M_Initiate Add NADPH M_PreIncubate->M_Initiate M_Sample Sample at Time Points M_Initiate->M_Sample M_Quench Quench with ACN + IS M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Data Calculate t½ and CLint M_Analyze->M_Data H_Start Compound + Hepatocytes H_Incubate Incubate at 37°C, 5% CO2 H_Start->H_Incubate H_Sample Sample at Time Points H_Incubate->H_Sample H_Quench Quench with ACN + IS H_Sample->H_Quench H_Analyze LC-MS/MS Analysis H_Quench->H_Analyze H_Data Calculate t½ and CLint H_Analyze->H_Data cyp450_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Compound (e.g., Compound C) CYP450 CYP450 Enzymes Drug->CYP450 Metabolite Oxidized Metabolite CYP450->Metabolite Oxidation, Reduction, Hydrolysis UGT UGTs Metabolite->UGT SULT SULTs Metabolite->SULT GST GSTs Metabolite->GST Conjugate Conjugated Metabolite (More water-soluble) UGT->Conjugate SULT->Conjugate GST->Conjugate Excretion Excretion Conjugate->Excretion

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is integral to the synthesis of a wide array of compounds, from pharmaceuticals to advanced materials.[2][3] At the heart of this transformation lies a palladium catalyst, the choice of which is critical to the reaction's success, influencing yield, reaction time, and substrate scope.[1][2] This guide provides a comparative analysis of common palladium-based catalyst systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[4][5][6][7]

Performance Comparison of Palladium Catalysts

The selection of a catalyst system is highly dependent on the specific substrates being coupled. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions. The data is compiled from various sources and should be used as a general guide to catalyst efficacy.

Catalyst SystemKey Features & ApplicationsTypical Reaction ConditionsYield Range (%)Reference
Pd(PPh₃)₄ First-generation, versatile, and widely used for a variety of substrates.Toluene or Dioxane/Water, Base (e.g., K₂CO₃, Na₂CO₃), 80-100 °C70-95[4]
Pd(OAc)₂ / Ligand Precursor that forms the active Pd(0) species in situ. Performance is highly dependent on the phosphine ligand used.Solvent (e.g., THF, Toluene), Base (e.g., K₃PO₄), RT to 80 °C85-99[1][4]
PdCl₂(dppf) Robust and effective for challenging couplings, including those with heteroaryl boronic acids.Dioxane/Water, Base (e.g., Cs₂CO₃), 100 °C80-98[1][8]
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ Bulky, electron-rich phosphines that facilitate coupling of sterically hindered and challenging substrates, including aryl chlorides.[2]Toluene or Dioxane, Base (e.g., K₃PO₄), RT to 100 °C90-99+[2][4]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC) precatalyst, highly stable and active for a broad range of substrates, including deactivated aryl chlorides.[2]t-BuOH/Water, Base (e.g., K₂CO₃), 80 °C92-99[2]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These may require optimization for specific substrates and catalysts.

General Procedure using Pd(PPh₃)₄:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).[1]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[4]

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[4]

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • Purification: The crude product is purified by column chromatography on silica gel.[4]

General Procedure using a Ligated Pd(OAc)₂ Catalyst:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and a base such as potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]

  • Solvent Addition: Add degassed toluene (5 mL).[4]

  • Reaction: Heat the mixture to 80 °C and stir for 1-2 hours, or until the starting material is consumed as indicated by TLC or GC-MS.[4]

  • Work-up and Purification: Follow a similar procedure to the one described for Pd(PPh₃)₄, typically involving filtration through a pad of celite to remove palladium residues, followed by extraction and chromatographic purification.[4]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing catalyst efficacy.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArBOH2 R'-B(OH)₂ ArBOH2->Transmetal ArX R-X ArX->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Comparison_Workflow Experimental Workflow for Catalyst Comparison Start Define Substrates (Aryl Halide & Boronic Acid) Setup Prepare Parallel Reactions (Identical Conditions) Start->Setup CatalystA Reaction with Catalyst A Setup->CatalystA CatalystB Reaction with Catalyst B Setup->CatalystB CatalystC Reaction with Catalyst C Setup->CatalystC Monitor Monitor Reaction Progress (TLC, GC-MS, HPLC) CatalystA->Monitor CatalystB->Monitor CatalystC->Monitor Workup Quench and Work-up Monitor->Workup Analysis Analyze Product Yield and Purity (NMR, GC-MS) Workup->Analysis Compare Compare Catalyst Performance (Yield, Time, TON) Analysis->Compare

Caption: A generalized workflow for the comparative evaluation of different catalysts.

References

Safety Operating Guide

Safe Disposal of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste in a compliant and safe manner.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following PPE:

EquipmentSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[1]To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.To avoid inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be treated as hazardous waste and must comply with all local, state, and federal regulations.[2][7]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be classified as hazardous waste.[2]

  • This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste. Specifically, halogenated organic waste should be collected separately.[1]

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be made of a compatible material, such as glass or high-density polyethylene.[1]

  • The container must have a tightly sealing cap to prevent the release of vapors.[1]

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."[1]

  • The label must clearly identify the full chemical name: "this compound."[1]

  • Associated hazards, such as "Toxic" and "Irritant," should also be clearly indicated on the label.[2]

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[6]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[4][8] Chemical incineration with an afterburner and scrubber is a common disposal method for similar compounds.[8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[1] Remove all sources of ignition.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collection: Collect the absorbent material and place it into a sealed and labeled hazardous waste container for disposal.[1]

  • Decontamination: Decontaminate the spill area. For large spills, contact your institution's EHS department for assistance.[2]

Disposal Workflow

G A Step 1: Identify Waste (Compound, contaminated labware) B Step 2: Segregate Waste (Separate from non-hazardous and incompatible chemicals) A->B C Step 3: Containerize Waste (Use designated, sealed, compatible container) B->C D Step 4: Label Container ('Hazardous Waste', full chemical name, hazards) C->D E Step 5: Store Container (Designated, ventilated, secure area) D->E F Step 6: Final Disposal (Contact EHS or licensed disposal company) E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound, based on guidelines for pyridine and trifluoromethyl-containing substances.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential vapors which can cause serious eye irritation or damage.[1][2]
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended. For prolonged contact, consider butyl rubber gloves. Change gloves immediately if contaminated.[3][4] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.Prevents skin contact, which may cause irritation.[1][4] Nitrile and neoprene gloves provide good resistance to a range of chemicals, including pyridine-based compounds.[4]
Respiratory Protection - Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] - If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[5]Minimizes the inhalation of potentially harmful vapors or aerosols.[3][4][5]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[5][6]

Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly with soap and water after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][8]

  • Keep containers tightly sealed to prevent moisture absorption and leakage.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Management:

  • Small Spills: For minor spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material like vermiculite or sand.[8] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

  • Large Spills: Evacuate the immediate area and alert your institution's emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[8]

  • Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled and sealed container.[8]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow your institution's and local regulations for hazardous waste disposal. This typically involves arranging for pickup by a certified waste management company.[8]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling This compound engineering_controls Work within a certified chemical fume hood? start->engineering_controls respirator Use NIOSH-Approved Respirator engineering_controls->respirator No ventilation_ok Is ventilation adequate? engineering_controls->ventilation_ok Yes eye_protection Wear Chemical Safety Goggles gloves Wear Nitrile or Neoprene Gloves eye_protection->gloves face_shield Add Full-Face Shield face_shield->eye_protection lab_coat Wear Chemical-Resistant Lab Coat gloves->lab_coat end Proceed with work lab_coat->end respirator->ventilation_ok splash_risk Risk of significant splash? splash_risk->eye_protection No splash_risk->face_shield Yes ventilation_ok->splash_risk Yes

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 2
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.